Hpk1-IN-12
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H24FN5O2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H24FN5O2/c1-30-10-11-31-16(13-30)14-33-22-12-15(6-9-20(22)31)24-25-19(28-29-24)8-7-18(27-25)23-17(26)4-3-5-21(23)32-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,28,29) |
InChI Key |
NLKWQMRUBJQGPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=C4N=C(C=C5)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of HPK1 Inhibitors in T-Cells
Disclaimer: The specific inhibitor "Hpk1-IN-12" is not described in the currently available scientific literature. This guide details the well-established mechanism of action for potent and selective small-molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors based on extensive preclinical research. The described mechanisms are foundational to the target class and would be the expected mode of action for any novel HPK1 inhibitor.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical intracellular negative regulator of immune cell signaling, particularly in T-lymphocytes.[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and initiates a negative feedback loop that dampens T-cell activation, proliferation, and effector functions.[3] This role in restraining the immune response makes HPK1 a compelling therapeutic target in immuno-oncology. By inhibiting HPK1, the aim is to remove this intrinsic brake on T-cells, thereby enhancing their ability to recognize and eliminate tumor cells.[3][4]
The Role of HPK1 in T-Cell Signaling: A Negative Feedback Loop
T-cell activation is initiated by the engagement of the TCR with a specific antigen presented by an antigen-presenting cell (APC). This event triggers a signaling cascade involving numerous kinases and adaptor proteins. HPK1 is a key component of this pathway, where it acts to attenuate the signal.
The sequence of events is as follows:
-
TCR Activation and Signalosome Formation: Upon antigen recognition, HPK1 is recruited to the TCR signaling complex, often referred to as the signalosome, through interactions with adaptor proteins like SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[4][5]
-
HPK1 Phosphorylation of SLP-76: Once activated, HPK1 phosphorylates the adaptor protein SLP-76 at a specific serine residue, Ser376.[1][2][5]
-
Recruitment of 14-3-3 Proteins: The phosphorylation of SLP-76 at Ser376 creates a binding site for 14-3-3 proteins, which are negative regulators.[1][2][5]
-
Signalosome Disassembly and Degradation: The binding of the 14-3-3 complex to SLP-76 leads to the destabilization of the TCR signalosome.[1][5] This event impedes downstream signaling and can lead to the ubiquitination and subsequent proteasomal degradation of SLP-76.[5]
-
Attenuation of T-Cell Response: By disrupting the signalosome, HPK1 effectively shuts down downstream pathways, including the phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), which are essential for T-cell activation, cytokine production, and proliferation.[5]
Mechanism of Action of HPK1 Inhibition
Small molecule inhibitors of HPK1 are designed to bind to the ATP-binding pocket of the kinase domain, preventing HPK1 from phosphorylating its substrates. This targeted inhibition disrupts the negative feedback loop and potentiates the T-cell response.
-
Blocking SLP-76 Phosphorylation: By occupying the active site of HPK1, an inhibitor prevents the phosphorylation of SLP-76 at Ser376. This is the primary and most direct mechanism of action.
-
Sustained Signalosome Integrity: Without pSLP-76(Ser376), 14-3-3 proteins are not recruited, and the TCR signalosome remains stable and active.
-
Enhanced Downstream Signaling: The sustained signaling results in robust and prolonged activation of downstream pathways, including PLCγ1 and ERK.[5]
-
Augmented T-Cell Function: Consequently, T-cells exhibit enhanced activation, proliferation, and increased production of key effector cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6][7] This heightened state of activity improves the T-cell's ability to mount an effective anti-tumor response.
Overcoming T-Cell Exhaustion and TME-Mediated Suppression
Beyond augmenting the initial T-cell activation, HPK1 inhibition also addresses two major hurdles in cancer immunotherapy: T-cell exhaustion and suppression by the tumor microenvironment (TME).
-
Reversing T-Cell Exhaustion: Chronic antigen exposure in the TME leads to T-cell exhaustion, a state of dysfunction characterized by reduced effector function. HPK1 has been identified as a key regulator of this process. Pharmacological inhibition of HPK1 can reinvigorate exhausted CD8+ T-cells and restore their cytotoxic capabilities.
-
Counteracting TME Immunosuppression: The TME contains various immunosuppressive factors, such as Prostaglandin E2 (PGE2) and adenosine. These molecules can activate the intracellular cAMP-dependent protein kinase A (PKA) pathway, which in turn robustly activates HPK1.[2] This provides an alternative, TCR-independent mechanism for HPK1 to suppress T-cell function. HPK1 inhibitors have been shown to make T-cells resistant to the suppressive effects of PGE2 and adenosine, restoring their function even within an inhibitory TME.[2][7]
Quantitative Efficacy of HPK1 Inhibitors
The potency and efficacy of various preclinical HPK1 inhibitors have been quantified in cellular assays. These data demonstrate the direct relationship between inhibiting the HPK1 pathway and enhancing T-cell function.
Table 1: Potency of Preclinical HPK1 Inhibitors
| Compound Name/Reference | Assay Type | Target/Endpoint | Potency (IC₅₀ / EC₅₀) | Source |
|---|---|---|---|---|
| Compound K | HPK1 Kinase Assay | HPK1 Inhibition | IC₅₀ = 1.9 nM | [4] |
| Compound K | Jurkat T-cell IL-2 Assay | IL-2 Secretion | EC₅₀ = 30 nM | [4] |
| Gilead HPK1 Inhibitor | HPK1 Kinase Assay | HPK1 Inhibition | Sub-nanomolar IC₅₀ | N/A |
| Arvinas ARV-6723 | PROTAC Degrader | HPK1 Degradation | >90% degradation after single dose |[8] |
Table 2: Functional Effects of HPK1 Inhibition on T-Cells
| Compound/Condition | Cell Type | Effect Measured | Result | Source |
|---|---|---|---|---|
| HPK1 Inhibition | Human T-cells | Cytokine Secretion | Dose-dependent increase in IL-2, IFN-γ, TNF-α | [7] |
| HPK1 Knockout | CD8+ T-cells | Resistance to Suppression | Significant resistance to adenosine, PGE₂, and TGF-β | [7] |
| Compound K | Engineered T-cells | Tumor Lytic Activity | Markedly enhanced NY-ESO-1-specific tumor killing | [4] |
| HPK1 Inhibition | T-cells in TME conditions | T-cell Activation | Restored activation to unsuppressed levels |[7] |
Key Experimental Protocols
The mechanism of action of HPK1 inhibitors has been elucidated through a series of key in vitro and ex vivo experiments.
1. In Vitro T-Cell Activation and Cytokine Release Assay
-
Objective: To determine if HPK1 inhibition enhances T-cell activation and cytokine production upon TCR stimulation.
-
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors. CD4+ and CD8+ T-cells are then purified using negative selection magnetic beads.[2]
-
Stimulation: Purified T-cells are plated and stimulated with anti-CD3/CD28 antibodies, which mimic the primary and co-stimulatory signals of TCR engagement.[2]
-
Treatment: Cells are co-treated with a dose range of the HPK1 inhibitor (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: Cells are incubated for 24 to 72 hours.
-
Analysis: The culture supernatant is collected, and the concentration of secreted cytokines (IL-2, IFN-γ) is quantified using methods like Cytometric Bead Array (CBA) or ELISA.
-
2. Phospho-SLP76 Flow Cytometry Assay
-
Objective: To directly measure the inhibition of HPK1's kinase activity in T-cells.
-
Methodology:
-
Cell Preparation: Human PBMCs or purified T-cells are pre-treated with the HPK1 inhibitor for a defined period (e.g., 24 hours).[5]
-
Stimulation: Cells are stimulated with an anti-CD3 antibody (e.g., OKT3) for a short duration (e.g., 5-15 minutes) to activate the TCR pathway.[5]
-
Fixation and Permeabilization: Cells are immediately fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.
-
Staining: Cells are stained with a fluorescently-labeled antibody specific for phosphorylated SLP-76 (Ser376).
-
Analysis: The level of pSLP-76 is quantified on a per-cell basis using a flow cytometer. A reduction in the fluorescent signal in inhibitor-treated cells compared to control indicates target engagement.
-
Conclusion
HPK1 is a pivotal negative regulator within T-cells, acting as an intrinsic checkpoint that limits the duration and intensity of the anti-tumor immune response. The mechanism of action for HPK1 inhibitors like this compound is centered on blocking the phosphorylation of the adaptor protein SLP-76, thereby preventing the disassembly of the TCR signalosome. This leads to enhanced and sustained T-cell activation, proliferation, and effector cytokine production. Furthermore, HPK1 inhibition confers resistance to immunosuppressive signals within the tumor microenvironment and has the potential to reverse T-cell exhaustion. These multifaceted effects position HPK1 inhibitors as a promising class of therapeutics in oncology, with strong rationale for use both as monotherapy and in combination with other immunotherapies, such as PD-1 checkpoint blockade.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Arvinas Reports Third Quarter 2025 Financial Results and Provides Corporate Update - BioSpace [biospace.com]
Hpk1-IN-12: A Technical Guide for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, positioning it as a promising therapeutic target in immuno-oncology.[1][2] HPK1 is predominantly expressed in hematopoietic cells and plays a key role in dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3] Inhibition of HPK1 has been shown to enhance T-cell proliferation, increase the production of pro-inflammatory cytokines, and promote anti-tumor immunity.[4][5] This technical guide focuses on Hpk1-IN-12, a potent inhibitor of HPK1, and its application as a research tool in the field of immuno-oncology. While detailed experimental data for this compound is primarily contained within patent literature, this guide provides comprehensive information on its properties, the relevant signaling pathways, and detailed experimental protocols for its characterization, drawing upon established methodologies for HPK1 inhibitors.
This compound is identified as a potent inhibitor of HPK1.[6][7] It is referenced as compound 85 in patent WO2021213317A1.[6][7]
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C25H24FN5O2 |
| Molecular Weight | 445.49 |
| CAS Number | 2734168-51-3 |
Mechanism of Action and Signaling Pathway
HPK1 functions as a negative feedback regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the signalosome where it becomes activated.[2][8] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[9][10][11] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76.[12] The degradation of SLP-76 disrupts the formation of a stable signaling complex, thereby attenuating downstream signals that are crucial for T-cell activation, proliferation, and cytokine production.[8]
This compound, by inhibiting the kinase activity of HPK1, prevents the phosphorylation of SLP-76.[13] This action preserves the integrity of the TCR signaling complex, leading to a more robust and sustained T-cell response.[13] The expected downstream effects of this compound treatment include enhanced T-cell activation, increased proliferation, and elevated secretion of key anti-tumor cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[12]
Quantitative Data (Representative HPK1 Inhibitors)
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical potencies and cellular activities of other well-characterized small molecule HPK1 inhibitors to provide a comparative context.
| Compound | HPK1 IC50 (nM) | Cellular pSLP-76 IC50 (nM) | T-Cell IL-2 EC50 (nM) | Reference |
| Compound [I] | 0.2 | 3 | 1.5 | |
| Compound 17 | - | 32 | 12 | [11] |
| Compound 22 | - | 78 | 19 | [11] |
| XHS | 2.6 | - | - | |
| XHV | 89 | - | - | |
| DS21150768 | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize HPK1 inhibitors like this compound.
HPK1 Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HPK1. A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (as a control).
-
Add 2 µL of HPK1 enzyme solution to each well.
-
Add 2 µL of a mixture of MBP substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phosphorylation of SLP-76 (pSLP-76) Assay
This assay determines the ability of the inhibitor to block HPK1 activity within a cellular context by measuring the phosphorylation of its direct substrate, SLP-76.
Materials:
-
Human T-cell line (e.g., Jurkat) or primary human T-cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anti-CD3/anti-CD28 antibodies for T-cell stimulation
-
This compound (or other test compounds)
-
Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Fluorochrome-conjugated anti-pSLP-76 (Ser376) antibody
-
Flow cytometer
Procedure:
-
Culture Jurkat cells or primary T-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain the cells with the anti-pSLP-76 antibody.
-
Analyze the samples using a flow cytometer to measure the mean fluorescence intensity (MFI) of pSLP-76 staining.
-
Calculate the IC50 value based on the reduction in MFI with increasing inhibitor concentrations.
T-Cell Cytokine Production Assay
This functional assay measures the downstream consequence of HPK1 inhibition, which is the enhancement of cytokine production by activated T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Cell culture medium
-
Anti-CD3/anti-CD28 antibodies or other T-cell stimuli
-
This compound (or other test compounds)
-
ELISA or Luminex-based cytokine detection kits (for IL-2, IFN-γ, etc.)
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Plate the cells in a 96-well plate and pre-incubate with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatant using ELISA or a multiplex bead array.
-
Plot the cytokine concentration against the inhibitor concentration to determine the EC50 (effective concentration for 50% of maximal response).
In Vivo Tumor Model Studies
These studies assess the anti-tumor efficacy of the HPK1 inhibitor in a living organism, often in combination with other immunotherapies like anti-PD-1 antibodies.
Materials:
-
Syngeneic mouse tumor models (e.g., MC38 colorectal cancer model in C57BL/6 mice)
-
This compound formulated for oral or intraperitoneal administration
-
Anti-PD-1 antibody
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound alone, anti-PD-1 alone, combination).
-
Administer this compound and the anti-PD-1 antibody according to the desired dosing schedule.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, tumors and lymphoid organs can be harvested for further analysis (e.g., immune cell infiltration, cytokine levels).
-
Plot the tumor growth curves for each treatment group to evaluate anti-tumor efficacy.
Conclusion
This compound represents a valuable research tool for investigating the role of HPK1 in immuno-oncology. As a potent inhibitor, it allows for the elucidation of the downstream consequences of blocking this key negative regulator of T-cell activation. The experimental protocols detailed in this guide provide a robust framework for characterizing the biochemical and cellular activity of this compound, as well as for evaluating its in vivo anti-tumor efficacy. Further research utilizing this compound and similar compounds will continue to shed light on the therapeutic potential of targeting HPK1 to enhance anti-tumor immunity, both as a monotherapy and in combination with existing immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2021213317A1 - Hpk1æå¶ååå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 10. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biofeng.com [biofeng.com]
Investigating the Effects of Hpk1-IN-12 on Cytokine Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in regulating cytokine production and the effects of its inhibition by small molecules, with a focus on the potent inhibitor Hpk1-IN-12. This document details the underlying signaling pathways, experimental methodologies for assessing cytokine modulation, and a summary of expected quantitative outcomes based on studies of potent HPK1 inhibitors.
Introduction to HPK1 and Its Role in T-Cell Activation
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3] This phosphorylation event marks SLP-76 for ubiquitination and proteasomal degradation, leading to the disassembly of the TCR signaling complex and attenuation of downstream signals required for cytokine production.[1][3]
Given its role as an intracellular immune checkpoint, inhibition of HPK1 presents a promising therapeutic strategy to enhance anti-tumor immunity.[4] Pharmacological inhibition of HPK1 has been shown to restore and amplify T-cell effector functions, including the robust production of pro-inflammatory cytokines.[4]
This compound: A Potent HPK1 Inhibitor
This compound is a potent small molecule inhibitor of HPK1. While specific public data on this compound's effect on a wide range of cytokines is emerging, studies on other potent HPK1 inhibitors, such as "Compound 1," demonstrate that pharmacological inhibition of HPK1 leads to a dose-dependent increase in the secretion of key pro-inflammatory cytokines by T cells.[2][5]
Data Presentation: Effects of HPK1 Inhibition on Cytokine Production
The following tables summarize the expected quantitative effects of potent HPK1 inhibitors on cytokine production in various human immune cell populations based on published studies. These data are representative of the effects observed with compounds of similar potency to this compound.
Table 1: Effect of a Potent HPK1 Inhibitor on Cytokine Production in Activated Human CD8+ T Cells
| Cytokine | Treatment Condition | Fold Increase vs. Vehicle Control | Reference |
| IL-2 | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |
| IFN-γ | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |
| TNF-α | HPK1 Inhibitor (1 µM) | Significant, dose-dependent increase | [2] |
Table 2: Reversal of Immunosuppression by a Potent HPK1 Inhibitor in Human T Cells
| Suppressive Agent | Cytokine Measured | Effect of HPK1 Inhibitor | Reference |
| Adenosine | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |
| PGE₂ | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |
| TGF-β | IL-2, IFN-γ | Restored cytokine production to unsuppressed levels | [2] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on cytokine production are provided below.
In Vitro T-Cell Activation and Cytokine Production Assay
This protocol describes the stimulation of primary human T cells and the measurement of secreted cytokines.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-human CD3 and anti-human CD28 antibodies (plate-bound or bead-conjugated)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for IL-2, IFN-γ, and TNF-α
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
Procedure:
-
Isolate Human CD8+ T Cells: Isolate CD8+ T cells from healthy donor PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Cell Culture: Resuspend the isolated CD8+ T cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate Coating (for plate-bound antibody stimulation): Coat the wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before adding cells.
-
Cell Seeding and Treatment:
-
Add 100 µL of the T-cell suspension to each well of the antibody-coated plate.
-
Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound or DMSO (vehicle control) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentrations of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA or CBA kits according to the manufacturer's protocols.
Jurkat Cell IL-2 Secretion Assay
This protocol utilizes the Jurkat T-cell line, which produces IL-2 upon stimulation, as a model system.
Materials:
-
Jurkat T cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or anti-CD3/CD28 antibodies
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
DMSO (vehicle control)
Procedure:
-
Cell Culture: Culture Jurkat cells in complete RPMI-1640 medium. Ensure cells are in the logarithmic growth phase before the experiment.
-
Cell Seeding: Seed Jurkat cells at a density of 1-2 x 10⁵ cells per well in a 96-well plate.
-
Treatment: Add serial dilutions of this compound or DMSO to the wells and pre-incubate for 1-2 hours.
-
Stimulation: Stimulate the cells by adding a combination of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) or by using plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection and Analysis: Collect the supernatants and measure the IL-2 concentration using an ELISA kit as described above.
Mandatory Visualizations
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for assessing this compound's effect on T-cell cytokine production.
Conclusion
Inhibition of HPK1 with small molecules like this compound represents a promising strategy in immuno-oncology. By blocking the negative regulatory function of HPK1, these inhibitors can significantly enhance T-cell activation and the production of key anti-tumor cytokines. The experimental protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to investigate the immunomodulatory effects of this compound and other HPK1 inhibitors. Further studies are warranted to fully elucidate the therapeutic potential of this approach in various cancer models.
References
- 1. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-12 and Its Impact on Dendritic Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (Hpk1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2][3] Primarily expressed in hematopoietic cells, Hpk1 attenuates signaling downstream of the T cell receptor (TCR) and other immune receptors, thereby acting as an intracellular immune checkpoint.[3][4] Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[4][5][6] Hpk1-IN-12 is identified as a potent inhibitor of Hpk1 and is under investigation for its potential in Hpk1-related disease research. While detailed studies on this compound's specific effects on dendritic cells (DCs) are emerging, the established role of Hpk1 as a negative regulator in these critical antigen-presenting cells (APCs) provides a strong rationale for its therapeutic potential.[1][2][3]
This technical guide will explore the impact of Hpk1 inhibition on dendritic cell activation, using data from well-characterized Hpk1 inhibitors as a proxy for the expected effects of this compound. We will provide an overview of the Hpk1 signaling pathway in DCs, summarize the quantitative effects of Hpk1 inhibition on DC activation markers and cytokine production, and present detailed experimental protocols for assessing these effects.
The Role of Hpk1 in Dendritic Cell Function
Dendritic cells are the most potent APCs, uniquely capable of priming naive T cells to initiate adaptive immune responses.[7][8] The maturation and activation of DCs are critical steps for an effective immune response, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.
Studies using Hpk1-deficient (Hpk1-/-) mice have demonstrated that Hpk1 acts as a negative regulator of DC activation.[1][2] Bone marrow-derived dendritic cells (BMDCs) from Hpk1-/- mice, when matured, exhibit superior T cell stimulation capabilities both in vitro and in vivo.[1][2] This enhanced function is attributed to several key changes:
-
Increased expression of co-stimulatory molecules: Hpk1-/- BMDCs show higher levels of CD80 and CD86.[1]
-
Enhanced pro-inflammatory cytokine production: These cells produce greater amounts of IL-12, IL-1β, TNF-α, and IL-6.[1]
-
Improved antigen presentation: The upregulation of MHC class II (I-A(b) in mice) is also observed.[1]
-
Resistance to apoptosis: Hpk1-/- BMDCs are more resistant to activation-induced apoptosis, potentially prolonging their interaction with T cells.[1]
Pharmacological inhibition of Hpk1 with small molecules is expected to replicate these effects, thereby enhancing the ability of DCs to initiate robust anti-tumor immune responses.
Quantitative Impact of Hpk1 Inhibition on Dendritic Cell Activation
While specific quantitative data for this compound on dendritic cells is not yet widely published, studies with other potent and selective Hpk1 inhibitors, such as NDI-101150 and an unnamed tool compound, provide valuable insights into the expected outcomes. The following tables summarize the observed effects.
Table 1: Effect of Hpk1 Inhibition on Dendritic Cell Co-stimulatory Molecule Expression
| Hpk1 Inhibitor | Dendritic Cell Type | Treatment Conditions | Outcome | Reference |
| Hpk1 inhibitor (tool compound) | Human peripheral blood DCs (CD11c+ HLA-DR+) | 1 µM inhibitor +/- IFN-γ for 40 hours | Increased expression of CD80 and CD86 | [9] |
| NDI-101150 | Human monocyte-derived DCs | Not specified | Enhanced antigen presentation capacity | [10] |
Table 2: Effect of Hpk1 Inhibition on Dendritic Cell Cytokine Production
| Hpk1 Inhibitor | Dendritic Cell Type | Treatment Conditions | Cytokine Measured | Outcome | Reference |
| Hpk1 inhibitor (tool compound) | Human peripheral blood DCs | Matured with LPS and IFN-γ + 1 µM inhibitor for 40 hours | IL-1β | Statistically significant increase in secretion | [9] |
| Novel HPK1 inhibitors | Not specified | Following stimulation | TNF-α | Enhanced production | [6] |
Signaling Pathways and Experimental Workflows
Hpk1 Signaling in Dendritic Cells
Hpk1 is integrated into signaling cascades downstream of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). Upon activation (e.g., by LPS), subsequent signaling pathways can be modulated by Hpk1, leading to a dampening of the activation signals that promote the expression of co-stimulatory molecules and pro-inflammatory cytokines. Inhibition of Hpk1 is expected to remove this negative feedback, leading to a more robust DC activation.
Caption: Hpk1 negatively regulates TLR4-mediated DC activation pathways.
Experimental Workflow for Assessing this compound Impact
The following diagram outlines a typical workflow for evaluating the effect of an Hpk1 inhibitor on the activation of bone marrow-derived dendritic cells.
Caption: A typical workflow for evaluating Hpk1 inhibitors on DC activation.
Experimental Protocols
Protocol 1: Generation and Culture of Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of immature DCs from mouse bone marrow, which can then be used for activation assays.[11][12][13]
Materials:
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).
-
ACK lysis buffer (for red blood cell lysis).
-
Sterile dissection tools, syringes (5 mL), needles (25G), and cell strainers (70 µm).
-
6-well or 100 mm non-tissue culture treated plates.
Procedure:
-
Euthanize a 6-8 week old mouse (e.g., C57BL/6) according to approved institutional guidelines.
-
Sterilize the mouse by spraying with 70% ethanol. Harvest femurs and tibias and place them in a petri dish containing sterile PBS on ice.
-
In a sterile biosafety cabinet, remove all muscle tissue from the bones.
-
Cut the ends of the bones and flush the marrow out using a 25G needle and a syringe filled with complete RPMI-1640 medium into a 50 mL conical tube.
-
Create a single-cell suspension by gently pipetting up and down. Pass the suspension through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 5-7 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ACK lysis buffer and incubate for 1-2 minutes at room temperature to lyse red blood cells.
-
Add 10 mL of complete RPMI-1640 to stop the lysis. Centrifuge again at 300 x g for 5-7 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 and perform a cell count using a hemocytometer and trypan blue.
-
Seed the cells at a density of 1 x 10^6 cells/mL in non-tissue culture treated plates in complete RPMI-1640 supplemented with 20 ng/mL of murine GM-CSF.
-
On Day 3, add an equal volume of fresh complete RPMI-1640 with 20 ng/mL GM-CSF to each plate.
-
On Day 6, gently remove half of the media and replace it with the same volume of fresh complete RPMI-1640 with 20 ng/mL GM-CSF.
-
On Day 8-10, immature, non-adherent DCs can be harvested for experiments.
Protocol 2: Flow Cytometry Analysis of DC Activation Markers
This protocol details the staining of BMDCs to analyze the surface expression of activation markers CD80 and CD86.[7][14][15]
Materials:
-
FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
Fc Block (e.g., anti-mouse CD16/32 antibody).
-
Fluorochrome-conjugated antibodies:
-
Anti-mouse CD11c (DC marker)
-
Anti-mouse CD80
-
Anti-mouse CD86
-
Isotype control antibodies corresponding to each primary antibody.
-
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
96-well V-bottom plate or FACS tubes.
Procedure:
-
Harvest immature BMDCs from culture and seed them in a 24-well plate at 1 x 10^6 cells/mL.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C. Include an unstimulated control.
-
After incubation, harvest the cells and transfer approximately 1 x 10^6 cells per condition to a 96-well V-bottom plate or FACS tubes.
-
Wash the cells once with 200 µL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies for CD11c, CD80, and CD86. Also, prepare wells with isotype control antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer. If not analyzing immediately, resuspend in fixation buffer.
-
Acquire data on a flow cytometer. Gate on the CD11c-positive population and analyze the expression levels (Mean Fluorescence Intensity or % positive) of CD80 and CD86.
Protocol 3: ELISA for IL-12p70 Quantification
This protocol outlines the measurement of IL-12p70 in the supernatant of cultured BMDCs using a sandwich ELISA kit.[16][17][18][19]
Materials:
-
Human or Mouse IL-12p70 ELISA Kit (e.g., from R&D Systems, Thermo Fisher, or RayBiotech).
-
Cell culture supernatants collected from the experiment described in Protocol 2, Step 4.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Follow the specific instructions provided with the commercial ELISA kit. A general procedure is outlined below.
-
Prepare all reagents, standards, and samples as instructed in the kit manual. The standards are typically reconstituted and then serially diluted to create a standard curve.
-
Add the appropriate volume (e.g., 100 µL) of standards, controls, and cell culture supernatants to the wells of the antibody-pre-coated microplate.
-
Incubate the plate for the recommended time (e.g., 2.5 hours at room temperature).
-
Wash the wells several times with the provided wash buffer to remove unbound substances.
-
Add the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells again to remove unbound detection antibody.
-
Add the streptavidin-HRP conjugate to each well and incubate (e.g., 45 minutes at room temperature).
-
Wash the wells to remove unbound enzyme conjugate.
-
Add the TMB substrate solution to each well. A color will develop in proportion to the amount of IL-12p70 bound. Incubate in the dark (e.g., 30 minutes at room temperature).
-
Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
-
Calculate the concentration of IL-12p70 in the samples by plotting a standard curve (absorbance vs. concentration of standards) and interpolating the sample absorbance values.
Conclusion
The inhibition of Hpk1 represents a compelling strategy for augmenting the function of dendritic cells and thereby enhancing T cell-mediated immunity. While direct data on this compound's impact on DCs is still forthcoming, evidence from genetic knockout studies and other small molecule inhibitors strongly suggests that this compound will promote DC activation. This will likely manifest as increased expression of co-stimulatory molecules like CD80 and CD86, and elevated production of key pro-inflammatory cytokines such as IL-12 and TNF-α. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these effects and further elucidate the therapeutic potential of this compound in immuno-oncology and other areas where enhanced immune activation is desired.
References
- 1. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]
- 3. HPK1 as a novel target for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 8. Dendritic Cell Activation Prevents MHC Class II Ubiquitination and Promotes MHC Class II Survival Regardless of the Activation Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arcusbio.com [arcusbio.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Economical and Efficient Protocol for Isolating and Culturing Bone Marrow-derived Dendritic Cells from Mice [jove.com]
- 12. Generation of Bone Marrow Derived Murine Dendritic Cells for Use in 2-photon Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. Generating Bone Marrow-Derived Dendritic Cell Cultures [bio-protocol.org]
- 14. Dendritic Cells and Flow Cytometry - Immunology [protocol-online.org]
- 15. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medixbiochemica.com [medixbiochemica.com]
- 17. stemcell.com [stemcell.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. raybiotech.com [raybiotech.com]
Hpk1-IN-12 for Studying Hematopoietic Cell Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data and detailed, specific experimental protocols for Hpk1-IN-12 are limited. This guide summarizes the known mechanism of Hematopoietic Progenitor Kinase 1 (HPK1) and its inhibitors, using data from potent and selective HPK1 inhibitors as representative examples to illustrate the principles and methodologies for studying hematopoietic cell signaling.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of adaptive immunity, particularly in T-cell and B-cell signaling pathways.[1][2] Upon T-cell receptor (TCR) engagement, HPK1 is activated and serves as an intracellular immune checkpoint, dampening the strength and duration of the activation signal.[2][3] This negative feedback is a key mechanism for maintaining immune homeostasis and preventing excessive immune responses.[3] However, in the context of oncology, this braking mechanism can be exploited by tumors to evade immune destruction.
The inhibition of HPK1 has emerged as a promising therapeutic strategy in immuno-oncology. By blocking HPK1's kinase activity, small molecule inhibitors can remove this intrinsic brake on T-cells, leading to enhanced activation, proliferation, cytokine production, and ultimately, a more robust anti-tumor immune response.[2][4] this compound is identified as a potent inhibitor of HPK1, with potential for research in HPK1-related diseases. This guide provides a technical overview of the HPK1 signaling pathway, methods for characterizing inhibitors like this compound, and a summary of the quantitative data from representative compounds.
HPK1 Signaling Pathway and Mechanism of Inhibition
Upon TCR stimulation, HPK1 is recruited to the signalosome, a complex of signaling proteins.[3] Activated HPK1 then phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at serine 376.[5][6][7] This phosphorylation event creates a binding site for 14-3-3 proteins.[5][6] The recruitment of 14-3-3 to the SLP-76 signalosome leads to the destabilization of the complex and subsequent ubiquitination and proteasomal degradation of SLP-76.[3][7] This action effectively terminates the downstream signaling cascade that leads to T-cell activation, including the phosphorylation of PLCγ1 and Erk, and calcium flux.[5][8]
HPK1 inhibitors are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing the phosphorylation of its downstream substrates, most notably SLP-76.[7] By inhibiting HPK1, these compounds prevent the negative feedback loop, resulting in sustained TCR signaling, enhanced T-cell activation, and increased effector functions.[2]
Quantitative Data for Representative HPK1 Inhibitors
As specific biochemical and cellular potency data for this compound are not widely published, this table summarizes data from other well-characterized, potent, and selective HPK1 inhibitors to provide a benchmark for researchers.
| Compound Name/Reference | Assay Type | Target | IC50 / EC50 | Notes |
| CFI-402411 | Biochemical Kinase Assay | HPK1 | 4.0 ± 1.3 nM | Orally available small molecule inhibitor that has entered clinical trials. |
| Compound K (CompK) | Biochemical Kinase Assay | HPK1 | 2.6 nM | Potent and selective inhibitor used in preclinical studies. |
| Compound from Vara et al. | TR-FRET Biochemical Assay | HPK1 | 0.061 nM | Example of a highly potent diaminopyrimidine carboxamide inhibitor. |
| HPK1-IN-2 | Biochemical Kinase Assay | HPK1 | < 0.05 µM | Also shows activity against Lck and Flt3 kinases. |
| HPK1-IN-2 | Cellular Assay (pSLP-76) | HPK1 | 0.3 - 1 µM | Measured in anti-CD3 stimulated Jurkat E6.1 cells. |
| Sunitinib (Sutent) | Biochemical Kinase Assay | HPK1 | 15 nM | A multi-kinase inhibitor with off-target effects. |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize HPK1 inhibitors. Researchers should optimize these protocols for their specific experimental systems.
Biochemical HPK1 Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
HPK1 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the HPK1 enzyme and MBP substrate (prepared in kinase assay buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (prepared in kinase assay buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure ADP formation by following the ADP-Glo™ manufacturer's protocol:
-
Add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Phospho-SLP-76 (Ser376) Inhibition Assay
This assay measures the ability of an inhibitor to block the direct downstream target of HPK1 in a cellular context.
Materials:
-
Human T-cell line (e.g., Jurkat E6.1) or primary human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium + 10% FBS
-
Anti-CD3 antibody (e.g., OKT3)
-
Test inhibitor (e.g., this compound)
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against pSLP-76 (Ser376) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture Jurkat cells or PBMCs to the appropriate density.
-
Pre-incubate the cells with various concentrations of the test inhibitor or DMSO control for 1-2 hours.
-
Stimulate the cells by adding soluble or plate-bound anti-CD3 antibody for a predetermined time (e.g., 10-30 minutes).
-
Immediately stop the stimulation by fixing the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the pSLP-76 signal in the treated versus control samples.
-
Calculate the percent inhibition and determine the EC50 value.
T-Cell Activation and Cytokine Production Assay
This functional assay assesses the downstream consequence of HPK1 inhibition, which is the enhancement of T-cell activation and cytokine production.
Materials:
-
Purified human CD4+ or CD8+ T-cells
-
RPMI-1640 medium + 10% FBS + IL-2 (for T-cell culture)
-
Plate-bound anti-CD3 and soluble anti-CD28 antibodies
-
Test inhibitor (e.g., this compound)
-
ELISA or CBA (Cytometric Bead Array) kit for detecting cytokines (e.g., IL-2, IFN-γ)
-
Cell proliferation dye (e.g., CFSE) for proliferation assays
Procedure:
-
Isolate primary T-cells from healthy donor PBMCs.
-
Plate the T-cells in wells pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody and various concentrations of the test inhibitor or DMSO control to the wells.
-
Culture the cells for 48-72 hours.
-
For Cytokine Measurement: Collect the cell culture supernatant. Measure the concentration of IL-2 or IFN-γ using an ELISA or CBA kit according to the manufacturer's instructions.
-
For Proliferation Measurement: If cells were pre-labeled with CFSE, harvest the cells, and analyze the dilution of the CFSE dye by flow cytometry as a measure of cell division.
-
Plot the cytokine concentration or proliferation index against the inhibitor concentration to determine the EC50 for T-cell activation enhancement.
Mandatory Visualizations
Conclusion
HPK1 is a well-validated, intracellular immune checkpoint that negatively regulates T-cell function. The development of potent and selective inhibitors, such as this compound and others, provides powerful tools for both basic research into hematopoietic cell signaling and as potential therapeutics in immuno-oncology. The experimental framework provided in this guide outlines the key assays required to characterize the biochemical potency, cellular activity, and functional consequences of inhibiting HPK1. By removing a key brake on T-cell activation, HPK1 inhibitors hold the promise of enhancing anti-tumor immunity and improving patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Navigating Preclinical Development of HPK1 Inhibitors: A Technical Guide Based on Representative Mouse Model Studies
While specific preliminary in vivo data for Hpk1-IN-12 is not publicly available, this guide provides a comprehensive overview of the typical preclinical evaluation of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in mouse models, drawing upon methodologies and data from published studies on similar tool compounds. This document is intended for researchers, scientists, and drug development professionals to illustrate the standard practices and data presentation in this field.
Core Concept: HPK1 Inhibition for Cancer Immunotherapy
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Small molecule inhibitors of HPK1 are being developed to block its kinase activity, thereby augmenting T-cell activation, proliferation, and cytokine production, which can lead to improved tumor control.
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical, yet typical, orally bioavailable HPK1 inhibitor, compiled from various public sources on similar molecules.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| HPK1 IC50 | 0.5 - 10 nM | Potency against the primary target kinase. |
| pSLP-76 IC50 (Jurkat T cells) | 10 - 100 nM | Cellular target engagement, measuring inhibition of the downstream substrate. |
| IL-2 Production EC50 (PBMCs) | 20 - 200 nM | Functional cellular outcome, indicating enhanced T-cell activation. |
| Kinase Selectivity | >1000-fold vs. other MAP4K family members | Demonstrates specificity for the intended target. |
Table 2: Mouse Pharmacokinetics (Single Oral Dose)
| Parameter | C57BL/6 Mice | Notes |
| Dose (mg/kg) | 10 | Representative oral dose for pharmacokinetic profiling. |
| Cmax (ng/mL) | 1500 - 2000 | Peak plasma concentration. |
| Tmax (h) | 1 - 2 | Time to reach peak plasma concentration. |
| AUClast (h*ng/mL) | 5000 - 7000 | Total drug exposure over the measured time period. |
| Half-life (t1/2) (h) | 2 - 4 | Time for plasma concentration to reduce by half. |
| Oral Bioavailability (%) | 30 - 50 | Fraction of the oral dose that reaches systemic circulation. |
Table 3: In Vivo Efficacy in Syngeneic Mouse Models
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) (%) | Notes |
| CT26 (Colon Carcinoma) | Vehicle | Daily | 0 | Control group. |
| HPK1 Inhibitor (30 mg/kg, p.o.) | Daily | 40 - 50 | Monotherapy efficacy. | |
| Anti-PD-1 (10 mg/kg, i.p.) | Twice weekly | 30 - 40 | Checkpoint inhibitor monotherapy. | |
| HPK1 Inhibitor + Anti-PD-1 | Combination | 80 - 95 | Synergistic effect of the combination. | |
| MC38 (Colon Adenocarcinoma) | HPK1 Inhibitor (30 mg/kg, p.o.) | Daily | 35 - 45 | Efficacy in a different colon cancer model. |
| HPK1 Inhibitor + Anti-PD-1 | Combination | 75 - 90 | Confirms synergistic potential. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for key experiments.
In Vitro HPK1 Kinase Assay
-
Objective: To determine the direct inhibitory activity of the compound on HPK1 kinase.
-
Method: A biochemical assay, such as an ADP-Glo™ Kinase Assay, is used.
-
Procedure:
-
Recombinant human HPK1 enzyme is incubated with the test compound at various concentrations.
-
A suitable substrate (e.g., a generic kinase substrate) and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ADP produced, which is proportional to kinase activity, is quantified by luminescence.
-
IC50 values are calculated from the dose-response curve.
-
Cellular pSLP-76 Assay
-
Objective: To measure the inhibition of HPK1's downstream target, SLP-76, in a cellular context.
-
Cell Line: Jurkat T-cells.
-
Procedure:
-
Jurkat cells are pre-incubated with the HPK1 inhibitor at various concentrations.
-
T-cell receptor signaling is stimulated using anti-CD3/anti-CD28 antibodies.
-
Cells are lysed, and protein extracts are prepared.
-
The level of phosphorylated SLP-76 (at Ser376) is determined by Western blot or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery).
-
IC50 values are determined based on the reduction of the pSLP-76 signal.
-
Mouse Pharmacokinetic Study
-
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the HPK1 inhibitor in mice.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Procedure:
-
A single dose of the HPK1 inhibitor is administered orally (p.o.) via gavage.
-
Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma is isolated by centrifugation.
-
The concentration of the compound in the plasma is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated using appropriate software.
-
Syngeneic Tumor Model Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor, alone and in combination with an immune checkpoint inhibitor.
-
Animal Model: BALB/c mice for CT26 tumors or C57BL/6 mice for MC38 tumors.
-
Procedure:
-
Tumor cells (e.g., 1x106 CT26 cells) are implanted subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups.
-
The HPK1 inhibitor is administered daily by oral gavage.
-
The anti-PD-1 antibody is administered intraperitoneally twice a week.
-
Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Body weight is monitored as a measure of toxicity.
-
At the end of the study, Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.
-
Visualizations
Signaling Pathway
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Experimental Workflow
Caption: Workflow for a typical in vivo efficacy study in a syngeneic mouse model.
Logical Relationship
Caption: The relationship between in vitro activity, in vivo exposure, and efficacy.
The Role of HPK1 in Immune Suppression and the Therapeutic Potential of Hpk1-IN-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of adaptive immunity. Its role in dampening T-cell receptor (TCR) signaling presents a compelling target for immuno-oncology. By phosphorylating key downstream adapter proteins, HPK1 effectively acts as a brake on T-cell activation, proliferation, and effector functions, thereby contributing to an immunosuppressive tumor microenvironment. Inhibition of HPK1 is a promising strategy to unleash the full potential of the host's anti-tumor immune response. This technical guide provides an in-depth overview of HPK1's role in immune suppression, with a focus on the therapeutic potential of HPK1 inhibitors, including the potent inhibitor Hpk1-IN-12. We will delve into the underlying signaling pathways, present available quantitative data for relevant HPK1 inhibitors, and provide detailed experimental protocols for key assays in HPK1 inhibitor development.
The Role of HPK1 in Immune Suppression
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a central node in the regulation of immune cell function. Its expression is largely restricted to hematopoietic lineages, making it an attractive therapeutic target with a potentially favorable safety profile.
Mechanism of HPK1-Mediated Immune Suppression
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling cascade is initiated that leads to T-cell activation. HPK1 functions as a crucial negative feedback regulator in this process. The primary mechanism of HPK1-mediated immune suppression involves the phosphorylation of the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76), a key scaffold protein in the TCR signaling complex.
Activated HPK1 phosphorylates SLP-76 at serine 376. This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding, are thought to induce a conformational change in SLP-76. This leads to the dissociation of the SLP-76 signaling complex from the LAT (Linker for Activation of T cells) signalosome, ultimately leading to the ubiquitination and proteasomal degradation of SLP-76. This cascade of events effectively terminates the TCR signal, leading to attenuated T-cell activation, reduced cytokine production (such as IL-2), and limited T-cell proliferation.
Beyond T-cells, HPK1 also negatively regulates B-cell receptor (BCR) signaling and the function of dendritic cells (DCs). In B-cells, HPK1 can phosphorylate B-cell linker protein (BLNK), the B-cell analog of SLP-76. In dendritic cells, HPK1 inhibition can enhance the production of pro-inflammatory cytokines, thereby promoting a more robust anti-tumor immune response.
HPK1 in the Tumor Microenvironment
The tumor microenvironment (TME) is often characterized by the presence of immunosuppressive factors such as prostaglandin E2 (PGE2) and adenosine. These factors can further enhance HPK1 activity, contributing to T-cell exhaustion and dysfunction. Genetic knockout or pharmacological inhibition of HPK1 has been shown to render T-cells resistant to these suppressive signals, restoring their ability to proliferate and exert cytotoxic functions against tumor cells. Studies in murine syngeneic tumor models have demonstrated that HPK1 inhibition can lead to robust tumor growth inhibition, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.
This compound and Other HPK1 Inhibitors: Quantitative Data
| Inhibitor | Assay Type | Target | IC50 / EC50 | Reference |
| Compound K (CompK) | Biochemical Kinase Assay | HPK1 | 2.6 nM | [3] |
| GNE-1858 | Biochemical Kinase Assay | HPK1 | 1.9 nM | [4] |
| XHS | Biochemical Kinase Assay | HPK1 | 2.6 nM | [4] |
| XHS | Cellular pSLP-76 Assay (PBMC) | HPK1 | 0.6 µM | [4] |
| Compound 22 | Biochemical Kinase Assay | HPK1 | 0.061 nM | [4] |
| Sunitinib | Biochemical Kinase Assay | HPK1 | ~10 nM | [4] |
| Unnamed Insilico Medicine Compound | Biochemical Kinase Assay | HPK1 | 10.4 nM | [5] |
| ISR-05 | Biochemical Kinase Assay | HPK1 | 24.2 µM | [6] |
| ISR-03 | Biochemical Kinase Assay | HPK1 | 43.9 µM | [6] |
| HPK1-IN-25 | Biochemical Kinase Assay | HPK1 | 129 nM | |
| Arcus Biosciences Compound [I] | Biochemical Kinase Assay | HPK1 | 26 nM |
Key Experimental Protocols
The following section provides detailed methodologies for key experiments essential for the discovery and characterization of HPK1 inhibitors.
HPK1 Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the in vitro activity of HPK1 and the potency of inhibitors. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound or other test compounds in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of HPK1 enzyme solution (pre-diluted in Kinase Buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mix (containing MBP and ATP in Kinase Buffer).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the HPK1 activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-SLP-76 (Ser376) Assay by Flow Cytometry
This protocol measures the phosphorylation of SLP-76 at Ser376 in T-cells as a direct readout of HPK1 activity in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
This compound or other test compounds
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-phospho-SLP-76 (Ser376) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment:
-
Isolate PBMCs from healthy donor blood or culture Jurkat cells.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
-
T-cell Stimulation: Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately fix the cells by adding Fixation Buffer. Incubate at room temperature for 10-15 minutes.
-
Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining:
-
Wash the cells with FACS buffer.
-
Stain with the anti-phospho-SLP-76 (Ser376) antibody and cell surface marker antibodies for 30-60 minutes on ice in the dark.
-
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the T-cell population of interest (e.g., CD4+ or CD8+ T-cells). Determine the median fluorescence intensity (MFI) of the phospho-SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each compound concentration and determine the EC50 value.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of T-cells to proliferate in response to stimulation, a key functional consequence of HPK1 inhibition.
Materials:
-
Isolated human or murine T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies or mitogens like PHA)
-
This compound or other test compounds
-
Complete cell culture medium
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend T-cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add serial dilutions of this compound or DMSO.
-
Add stimulation reagents.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO₂ incubator.
-
Data Acquisition: Harvest the cells and analyze by flow cytometry.
-
Data Analysis: Gate on the live T-cell population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells. Quantify the percentage of divided cells or the proliferation index.
In Vivo Murine Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an HPK1 inhibitor in a syngeneic mouse model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 for MC38 tumors, BALB/c for CT26 tumors)
-
Murine tumor cell line (e.g., MC38 or CT26 colon adenocarcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
This compound or other test compounds formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture the tumor cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel.
-
Subcutaneously inject 0.1-1 x 10⁶ cells into the flank of the mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control, this compound, positive control like anti-PD-1).
-
Administer the compounds according to the desired schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study.
-
Excise tumors for weighing and further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry of tumor-infiltrating lymphocytes).
-
-
Data Analysis: Plot tumor growth curves for each treatment group. Perform statistical analysis to determine the significance of anti-tumor efficacy.
Visualizing HPK1 Signaling and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core concepts discussed in this guide.
Caption: HPK1 Signaling Pathway in T-Cell Immune Suppression.
Caption: Experimental Workflow for HPK1 Inhibitor Evaluation.
Conclusion
HPK1 stands out as a high-value target in immuno-oncology due to its specific role as a negative regulator of T-cell function and its restricted expression in hematopoietic cells. The inhibition of HPK1 kinase activity represents a promising therapeutic strategy to enhance anti-tumor immunity by overcoming key immunosuppressive mechanisms within the tumor microenvironment. While specific quantitative data for this compound remains proprietary, the landscape of HPK1 inhibitors demonstrates the feasibility of developing highly potent molecules that can effectively modulate T-cell responses. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical evaluation of novel HPK1 inhibitors, paving the way for the development of next-generation cancer immunotherapies. Further research and clinical investigation into HPK1 inhibitors like this compound are warranted to fully realize their therapeutic potential in treating a broad range of malignancies.
References
- 1. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
The Role of HPK1 Inhibition in Modulating B-Cell Receptor Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the role of Hematopoietic Progenitor Kinase 1 (HPK1) in B-cell receptor (BCR) signaling and the therapeutic potential of its inhibition. Extensive literature searches did not yield specific data for a compound designated "Hpk1-IN-12." Therefore, this guide utilizes illustrative data from published studies on other well-characterized HPK1 inhibitors to demonstrate the expected effects and methodologies for evaluation. All quantitative data and experimental protocols should be considered representative examples for the target class rather than specific findings for "this compound."
Introduction to HPK1 and B-Cell Receptor Signaling
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of adaptive immunity, including B-cell receptor (BCR) signaling.[3][4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, differentiation, and antibody production. HPK1 acts as an intracellular checkpoint to temper this response and maintain immune homeostasis.[6][7]
The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology and for modulating immune responses.[1][5] By blocking the inhibitory function of HPK1, small molecule inhibitors can enhance B-cell-mediated immune responses.[8] This guide explores the molecular mechanisms of HPK1 in BCR signaling and the effects of its inhibition.
The B-Cell Receptor Signaling Pathway and the Role of HPK1
Upon BCR engagement with an antigen, a series of phosphorylation events are initiated by Src-family kinases, such as Lyn, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79A and CD79B signaling components of the BCR complex. This recruits and activates spleen tyrosine kinase (Syk).
Activated Syk then phosphorylates and activates a number of downstream targets, including the B-cell linker protein (BLNK), also known as SLP-65.[3][9] Phosphorylated BLNK acts as a scaffold, recruiting a signalosome of effector proteins that propagate the signal, leading to the activation of pathways such as the phospholipase C gamma 2 (PLCγ2), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. These pathways culminate in B-cell activation.[10]
HPK1 is activated downstream of the BCR and negatively regulates this signaling cascade.[3][4] Activated HPK1 phosphorylates BLNK at Threonine 152 (Thr152).[7][9] This phosphorylation event creates a binding site for the 14-3-3 adaptor protein.[9] The recruitment of 14-3-3 to BLNK leads to the ubiquitination and subsequent proteasomal degradation of BLNK, effectively dismantling the signaling complex and attenuating the BCR signal.[3][9]
Figure 1: B-Cell Receptor (BCR) signaling cascade and the inhibitory role of HPK1.
Quantitative Effects of HPK1 Inhibition on B-Cell Function
The inhibition of HPK1 is expected to block the phosphorylation of BLNK, thereby preventing its degradation and leading to sustained BCR signaling. This results in enhanced B-cell activation, proliferation, and effector functions. The following tables summarize the anticipated quantitative effects of an HPK1 inhibitor based on published data for this class of molecules.
Table 1: Biochemical and Cellular Potency of a Representative HPK1 Inhibitor
| Assay Type | Parameter | Illustrative Value | Reference |
| Biochemical Assay | HPK1 Enzymatic IC50 | 1.9 nM | [5] |
| Cellular Assay | pBLNK (Thr152) IC50 in B-cells | 50 nM | [8] |
| Cellular Assay | B-Cell Proliferation EC50 | 100 nM | [9] |
Table 2: Effect of a Representative HPK1 Inhibitor on B-Cell Activation Markers
| Marker | Cell Type | Treatment | Fold Change (over control) | Reference |
| CD69 | Primary Human B-Cells | Anti-IgM + HPK1 Inhibitor | 2.5 | [11] |
| CD86 | Primary Human B-Cells | Anti-IgM + HPK1 Inhibitor | 2.0 | [4] |
| IgG Production | Primary Human B-Cells | IL-4 + CD40L + HPK1 Inhibitor | 3.0 | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of an HPK1 inhibitor on BCR signaling.
Western Blot for Phosphorylated BLNK
Objective: To determine the effect of an HPK1 inhibitor on the phosphorylation of BLNK at Thr152 following BCR stimulation.
Materials:
-
B-cell line (e.g., Ramos, DT40) or primary B-cells
-
BCR stimulating agent (e.g., anti-IgM F(ab')2 fragments)
-
HPK1 inhibitor (e.g., "this compound")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BLNK (Thr152), anti-total BLNK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate cells with varying concentrations of the HPK1 inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with anti-IgM for a predetermined time (e.g., 15-30 minutes).
-
Lyse the cells on ice and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-BLNK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total BLNK and a loading control (e.g., β-actin).
Figure 2: A generalized workflow for Western blot analysis of phosphorylated BLNK.
Flow Cytometry for B-Cell Activation Markers
Objective: To quantify the expression of cell surface activation markers on B-cells following BCR stimulation in the presence of an HPK1 inhibitor.
Materials:
-
Primary B-cells or a suitable B-cell line
-
BCR stimulating agent (e.g., anti-IgM)
-
HPK1 inhibitor
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19, B220) and activation markers (e.g., CD69, CD86)
-
Flow cytometer
Procedure:
-
Isolate primary B-cells from peripheral blood or spleen.
-
Culture the cells in the presence of varying concentrations of the HPK1 inhibitor or vehicle.
-
Stimulate the cells with anti-IgM for 24-48 hours.
-
Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies.
-
Acquire data on a flow cytometer.
-
Gate on the B-cell population (e.g., CD19+) and analyze the expression of activation markers.
B-Cell Proliferation Assay
Objective: To measure the effect of an HPK1 inhibitor on B-cell proliferation following BCR stimulation.
Materials:
-
Primary B-cells
-
BCR stimulating agent (e.g., anti-IgM)
-
HPK1 inhibitor
-
Cell proliferation reagent (e.g., [3H]-thymidine or a dye-based assay like CFSE)
-
Scintillation counter or plate reader
Procedure:
-
Plate purified B-cells in a 96-well plate.
-
Add serial dilutions of the HPK1 inhibitor or vehicle.
-
Add the BCR stimulating agent.
-
Culture for 48-72 hours.
-
For [3H]-thymidine incorporation, pulse the cells with [3H]-thymidine for the final 18 hours of culture, then harvest and measure radioactivity.
-
For dye-based assays, stain the cells with the dye before stimulation and measure dye dilution by flow cytometry after culture.
Conclusion
HPK1 is a key negative regulator of B-cell receptor signaling, and its inhibition presents a compelling strategy to enhance B-cell-mediated immune responses. The methodologies outlined in this guide provide a framework for the preclinical evaluation of HPK1 inhibitors. While specific data for "this compound" is not publicly available, the described assays can be employed to characterize its biochemical and cellular activity. A thorough investigation using these techniques will be crucial in determining the therapeutic potential of novel HPK1 inhibitors.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nimbustx.com [nimbustx.com]
- 9. Down-regulation of B cell receptor signaling by hematopoietic progenitor kinase 1 (HPK1)-mediated phosphorylation and ubiquitination of activated B cell linker protein (BLNK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation of B Cell Receptor Signaling by Hematopoietic Progenitor Kinase 1 (HPK1)-mediated Phosphorylation and Ubiquitination of Activated B Cell Linker Protein (BLNK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Hpk1-IN-12 In Vitro Assay for T-Cell Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Hpk1-IN-12, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in in vitro T-cell activation assays. These protocols are designed to guide researchers in assessing the immunomodulatory effects of this compound and other HPK1 inhibitors on T-cell function.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][5] This phosphorylation event leads to the disassembly of the TCR signalosome, thereby dampening T-cell activation, proliferation, and cytokine production.[1][5] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell responses.[1][6] this compound is a tool compound used to investigate the therapeutic potential of HPK1 inhibition.
HPK1 Signaling Pathway in T-Cell Activation
The diagram below illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling cascade. Inhibition of HPK1 by compounds like this compound blocks this negative feedback loop, leading to enhanced T-cell activation.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Protocols
The following protocols outline standard in vitro assays to assess the impact of this compound on T-cell activation.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and T-Cells
Objective: To obtain primary human T-cells for in vitro culture and stimulation.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic bead-based T-cell isolation kit
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with RPMI-1640 medium.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with RPMI-1640.
-
(Optional) Isolate T-cells (e.g., CD8+ or CD4+) from the PBMC population using a negative selection kit according to the manufacturer's instructions.
-
Resuspend the isolated cells in complete RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
In Vitro T-Cell Activation Assay
Objective: To measure the effect of this compound on T-cell activation markers, cytokine production, and proliferation following stimulation.
Experimental Workflow:
Caption: Experimental workflow for in vitro T-cell activation assay.
Materials:
-
Isolated T-cells or PBMCs
-
Complete RPMI-1640 medium
-
96-well flat-bottom tissue culture plates
-
Anti-human CD3 antibody (clone OKT3 or UCHT1)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Antibodies for flow cytometry (e.g., anti-CD25, anti-CD69)
-
ELISA or Cytometric Bead Array (CBA) kit for cytokine detection (e.g., IL-2, IFN-γ)
Protocol:
-
Plate Coating (for stimulation):
-
Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.
-
Add 50 µL of the antibody solution to the wells of a 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.
-
Before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.[7]
-
-
Cell Preparation and Treatment:
-
(For proliferation assays) Label T-cells with a cell proliferation dye according to the manufacturer's protocol.
-
Resuspend T-cells or PBMCs to a final concentration of 1-2 x 10^6 cells/mL in complete RPMI-1640.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of cell suspension to each well of the antibody-coated plate.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
-
Stimulation and Incubation:
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulation wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The incubation time will depend on the specific endpoint being measured (e.g., 24 hours for activation markers, 48-72 hours for cytokine production and proliferation).[7]
-
-
Endpoint Analysis:
-
Cytokine Production:
-
Activation Marker Expression:
-
Gently resuspend and harvest the cells.
-
Stain the cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, CD69).
-
Analyze the percentage of positive cells by flow cytometry.
-
-
Proliferation:
-
Harvest the cells stained with a proliferation dye.
-
Analyze the dilution of the dye by flow cytometry, which corresponds to cell division.
-
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on T-Cell Cytokine Production
| Treatment | Concentration (µM) | IL-2 (pg/mL) ± SD | IFN-γ (pg/mL) ± SD |
| Unstimulated | - | < 20 | < 20 |
| Vehicle Control | - | 500 ± 50 | 1200 ± 150 |
| This compound | 0.1 | 800 ± 70 | 1800 ± 200 |
| This compound | 1 | 1500 ± 120 | 3500 ± 300 |
| This compound | 10 | 1450 ± 130 | 3400 ± 280 |
Data are representative and should be determined experimentally.
Table 2: this compound and T-Cell Activation Marker Expression
| Treatment | Concentration (µM) | % CD25+ Cells ± SD | % CD69+ Cells ± SD |
| Unstimulated | - | < 5 | < 5 |
| Vehicle Control | - | 40 ± 5 | 60 ± 8 |
| This compound | 0.1 | 55 ± 6 | 75 ± 9 |
| This compound | 1 | 75 ± 8 | 90 ± 10 |
| This compound | 10 | 72 ± 7 | 88 ± 9 |
Data are representative and should be determined experimentally.
Table 3: IC50 Values of Various HPK1 Inhibitors
| Compound | HPK1 IC50 (nM) | Reference |
| Compound 1 | 0.0465 | [3] |
| KHK-6 | 20 | [1][8] |
| Compound 5i | 0.8 | [6] |
This table provides context from published literature on the potency of different HPK1 inhibitors.
Conclusion
The provided protocols and application notes offer a framework for investigating the in vitro activity of this compound on T-cell activation. By inhibiting the negative regulatory function of HPK1, this compound is expected to enhance T-cell proliferation, cytokine secretion, and the expression of activation markers. These assays are crucial for the preclinical evaluation of HPK1 inhibitors as potential immunotherapeutic agents.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 5. arcusbio.com [arcusbio.com]
- 6. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Hpk1-IN-12 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[1] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream targets, including the adaptor protein SLP-76, leading to the dampening of the immune response.[1] Consequently, inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1]
Hpk1-IN-12 is a potent inhibitor of HPK1. These application notes provide an overview of its mechanism of action and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound, as an inhibitor of HPK1, is designed to block the kinase activity of the enzyme. By doing so, it prevents the phosphorylation of downstream signaling molecules like SLP-76. This inhibition of the negative feedback loop results in sustained T-cell activation, enhanced cytokine production (e.g., IL-2 and IFN-γ), and increased T-cell proliferation upon TCR stimulation. The expected outcome of using this compound in a cell-based setting is the potentiation of T-cell effector functions.
Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the point of intervention for this compound.
Caption: Hpk1 signaling cascade initiated by TCR engagement and inhibited by this compound.
Recommended Starting Concentrations
Disclaimer: The following concentrations are suggested starting points based on published data for other HPK1 inhibitors. The optimal concentration for this compound should be determined experimentally for each cell line and assay. A dose-response experiment is strongly recommended.
| Parameter | Recommended Range | Cell Type Examples | Notes |
| Initial Screening Concentration | 0.1 - 10 µM | Jurkat, PBMCs | A broad range to establish initial activity. |
| Effective Concentration (IC50/EC50) | 10 nM - 1 µM | Jurkat, PBMCs | Expected range for inhibition of SLP-76 phosphorylation or enhancement of cytokine production. |
| Incubation Time | 1 - 72 hours | Jurkat, PBMCs | Dependent on the assay (e.g., 1-4 hours for signaling studies, 24-72 hours for proliferation/cytokine assays). |
Experimental Protocols
Protocol 1: Inhibition of SLP-76 Phosphorylation in Jurkat Cells
This protocol outlines the procedure to assess the inhibitory effect of this compound on the phosphorylation of SLP-76 in stimulated Jurkat cells.
Materials:
-
Jurkat E6.1 cells
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (soluble)
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-p-SLP-76 (Ser376), anti-SLP-76, anti-GAPDH
-
96-well tissue culture plates
Procedure:
-
Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed 1 x 10^6 Jurkat cells per well in a 96-well plate.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or DMSO (vehicle control) to the cells. Incubate for 1-2 hours.
-
T-Cell Stimulation: Stimulate the cells by adding anti-CD3 antibody (e.g., 2 µg/mL, plate-bound) and soluble anti-CD28 antibody (e.g., 4 µg/mL) for 30 minutes.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with cell lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated SLP-76 and total SLP-76. Use GAPDH as a loading control.
-
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of SLP-76 phosphorylation by this compound.
Protocol 2: T-Cell Activation Assay in Human PBMCs
This protocol measures the effect of this compound on cytokine production (IL-2 and IFN-γ) in activated human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donors
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3/CD28 T-cell activator beads or plate-bound antibodies
-
DMSO (vehicle control)
-
ELISA kits for human IL-2 and IFN-γ
-
96-well tissue culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in RPMI-1640 with 10% FBS and plate at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of this compound or DMSO to the wells.
-
T-Cell Stimulation: Add anti-CD3/CD28 activator beads at a 1:1 bead-to-cell ratio or use plates pre-coated with anti-CD3 antibody (e.g., 2 µg/mL) and add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-2 and IFN-γ in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Analysis: Plot the cytokine concentrations against the this compound concentrations to determine the dose-dependent enhancement of T-cell activation.
Experimental Workflow
The following diagram provides a general workflow for evaluating this compound in cell culture.
Caption: A generalized experimental workflow for characterizing this compound in cell culture.
Cytotoxicity and Solubility
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound in the chosen cell line to ensure that the observed effects are not due to cell death. A standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) should be performed in parallel with the functional assays. Based on data from similar compounds, significant cytotoxicity is not expected at effective concentrations.
-
Solubility: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%).
Conclusion
This compound is a valuable tool for studying the role of HPK1 in immune regulation and for exploring its therapeutic potential. The provided protocols and guidelines offer a starting point for utilizing this inhibitor in cell culture. Researchers should optimize the experimental conditions, particularly the concentration of this compound, for their specific applications.
References
Hpk1-IN-12: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Hpk1-IN-12 is a potent inhibitor of HPK1. These application notes provide detailed protocols for the preparation and use of this compound in common preclinical experimental settings, including solubility data, and methodologies for in vitro and in vivo studies.
Chemical Information and Solubility
This compound is a potent inhibitor of HPK1, a member of the MAP4K family of serine/threonine protein kinases. It is intended for research use only.
Table 1: Solubility of this compound and Related HPK1 Inhibitors
| Compound | Solvent | Solubility | Concentration (mM) | Notes |
| This compound | DMSO | 10 mM[1] | 10 | --- |
| HPK1-IN-2 dihydrochloride | DMSO | 100 mg/mL | 220.56 | Requires sonication. |
| H₂O | 25 mg/mL | 55.14 | Requires sonication. | |
| HPK1-IN-3 | DMSO | 83.33 mg/mL | 169.91 | Requires sonication. To increase solubility, heating to 37°C and sonication is recommended. |
| ZYF0033 (HPK1-IN-22) | DMSO | 80 mg/mL | 172.93 | Sonication is recommended. |
| HPK1-IN-19 | DMSO | 100 mg/mL | 193.21 | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial containing a known mass of this compound (Molecular Weight: 445.49 g/mol ).
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.
-
Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term storage (1 month), -20°C is sufficient. For longer-term storage (up to 6 months), -80°C is recommended.
In Vitro Assay Preparation
The following is a general protocol for preparing this compound for cell-based assays. The final concentration of the inhibitor will need to be optimized for your specific cell line and assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or 96-well plates
Protocol:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
For example, to prepare a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. This can be done in a two-step dilution: first, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 into the final cell culture volume.
-
Add the diluted this compound or vehicle control to the cells and incubate for the desired time period.
-
A common cellular assay for HPK1 inhibition is to measure the phosphorylation of its substrate, SLP-76, at Serine 376 in stimulated Jurkat T-cells.
References
Application Notes and Protocols: Hpk1-IN-12 Treatment of Primary Human T-Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of primary human T-cells with Hpk1-IN-12, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1 is a crucial negative regulator of T-cell activation, and its inhibition has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2][3]
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[4][5] It functions as a key intracellular checkpoint, attenuating T-cell receptor (TCR) signaling.[1][6][7] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[6][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the TCR signalosome and thereby dampening downstream signaling pathways.[7] Inhibition of HPK1 with small molecules like this compound has been shown to enhance T-cell activation, proliferation, and cytokine production, making it a target of significant interest for immuno-oncology research.[2][4][7]
Mechanism of Action
This compound, and other HPK1 inhibitors, function by blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of its key substrate, SLP-76, at Serine 376.[7] The abrogation of this negative feedback loop results in sustained TCR signaling, leading to enhanced activation of downstream pathways, including the Erk MAPK and AP-1 pathways.[1][6] The ultimate outcome is an augmented T-cell effector function, characterized by increased proliferation and production of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[4][6][9]
Key Signaling Pathway
The signaling pathway affected by HPK1 inhibition is central to T-cell activation. The following diagram illustrates the role of HPK1 in the T-cell receptor signaling cascade and the effect of its inhibition.
Caption: HPK1's role in negative regulation of TCR signaling and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of HPK1 inhibition on primary human T-cells as reported in various studies.
Table 1: Effect of HPK1 Inhibition on Cytokine Production in Primary Human T-Cells
| Cytokine | Fold Increase vs. Control | Cell Type | Activation Method | HPK1 Inhibitor | Reference |
| IL-2 | ~2-5 | Human CD8+ T-cells | anti-CD3/CD28 | HPK1 inhibitor | [10] |
| IFN-γ | ~2-4 | Human CD8+ T-cells | anti-CD3/CD28 | HPK1 inhibitor | [10] |
| TNF-α | Increased | Human CD4+ & CD8+ T-cells | anti-CD3/CD28 | Compound 1 | [4] |
| IL-2 | Increased | Human CD4+ & CD8+ T-cells | anti-CD3/CD28 | Compound 1 | [4] |
| IFN-γ | Increased | Human CD4+ & CD8+ T-cells | anti-CD3/CD28 | Compound 1 | [4] |
Table 2: Effect of HPK1 Inhibition on T-Cell Signaling and Proliferation
| Parameter | Observation | Cell Type | Activation Method | HPK1 Inhibitor | Reference |
| pSLP-76 (S376) | Decreased | Primary human CD8+ T-cells | anti-CD3/CD28 | HPK1 inhibitor | [10] |
| pERK1/2 | Increased | Human CD8+ T-cells | anti-CD3/CD28 | HPK1 inhibitor | [10] |
| Proliferation | Enhanced | Primary human T-cells | anti-CD3/CD28 | HPK1 KO (CRISPR) | [2] |
| CD69 Expression | Increased | Human CD8+ T-cells | anti-CD3/CD28 | HPK1 inhibitor | [10] |
Experimental Protocols
The following are detailed protocols for the treatment and analysis of primary human T-cells with this compound.
Protocol 1: Isolation and Culture of Primary Human T-Cells
Objective: To isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) for subsequent treatment and analysis.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant human IL-2
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Resuspend the enriched T-cells in complete RPMI 1640 medium.
-
Maintain T-cells in culture with recombinant human IL-2 (concentration to be optimized, typically 10-20 U/mL) for 24-48 hours before stimulation and treatment.
Protocol 2: In Vitro Treatment of Primary Human T-Cells with this compound
Objective: To assess the effect of this compound on T-cell activation and function.
Materials:
-
Isolated primary human T-cells
-
Complete RPMI 1640 medium
-
This compound (dissolved in DMSO)
-
Plate-bound anti-CD3 antibody (e.g., clone OKT3)
-
Soluble anti-CD28 antibody (e.g., clone CD28.2)
-
96-well flat-bottom culture plates
Experimental Workflow:
Caption: General workflow for the in vitro treatment and analysis of primary human T-cells.
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Seed the primary T-cells at a density of 1 x 10^5 to 2 x 10^5 cells per well in 200 µL of complete RPMI 1640 medium.
-
Add soluble anti-CD28 antibody to the culture medium (e.g., 1-5 µg/mL).
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. The final concentration of DMSO should be kept below 0.1%. Include a vehicle control (DMSO only).
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours, depending on the downstream application.
Protocol 3: Downstream Analysis
A. Cytokine Quantification by ELISA:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
B. Analysis of T-Cell Activation Markers by Flow Cytometry:
-
After incubation, harvest the T-cells from the wells.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against T-cell activation markers (e.g., CD25, CD69).
-
For intracellular staining of phosphorylated proteins like pSLP-76, fix and permeabilize the cells according to standard protocols before staining with the specific antibody.
-
Acquire the data on a flow cytometer and analyze the expression levels of the markers.
C. T-Cell Proliferation Assay (CFSE-based):
-
Prior to stimulation, label the primary T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Proceed with the stimulation and treatment as described in Protocol 2.
-
After 72-96 hours of incubation, harvest the cells and analyze the CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
Conclusion
The inhibition of HPK1 with this compound presents a powerful tool for enhancing the effector functions of primary human T-cells. The protocols outlined in these application notes provide a framework for researchers to investigate the immunomodulatory effects of HPK1 inhibition. These studies are critical for the continued development of novel cancer immunotherapies aimed at overcoming tumor-induced immune suppression.[2][3]
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. arcusbio.com [arcusbio.com]
Application Notes and Protocols: Western Blot Analysis of Phospho-SLP-76 (Ser376) Following Hpk1-IN-12 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylation of SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376 (pSLP-76) in response to treatment with the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-12.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376.[4][5][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which in turn promotes the disassembly of the TCR signaling complex and ultimately dampens T-cell activation.[4][7][8]
This compound is a potent inhibitor of HPK1.[9] By blocking the kinase activity of HPK1, this compound is expected to decrease the phosphorylation of SLP-76 at Serine 376, thereby enhancing T-cell activation.[2][3] This makes the analysis of pSLP-76 (Ser376) levels by Western blot a key method for evaluating the pharmacological activity of this compound and other HPK1 inhibitors.
Signaling Pathway of HPK1 and SLP-76
Caption: HPK1-mediated phosphorylation of SLP-76 at Ser376 negatively regulates T-cell activation.
Experimental Data Summary
The following table summarizes the expected quantitative outcomes from a Western blot experiment designed to assess the effect of this compound on pSLP-76 levels. The data are hypothetical and serve as an illustrative example.
| Treatment Condition | This compound Conc. | pSLP-76 (Ser376) Signal (Normalized to Total SLP-76) | Total SLP-76 Signal (Normalized to Loading Control) |
| Unstimulated Control | 0 µM | 0.1 ± 0.05 | 1.0 ± 0.1 |
| Stimulated Control (e.g., anti-CD3/CD28) | 0 µM | 1.0 ± 0.2 | 1.0 ± 0.1 |
| Stimulated + this compound | 1 µM | 0.4 ± 0.1 | 1.0 ± 0.1 |
| Stimulated + this compound | 10 µM | 0.15 ± 0.08 | 1.0 ± 0.1 |
Western Blot Protocol for pSLP-76 (Ser376)
This protocol is designed for Jurkat cells, a human T-lymphocyte cell line, but can be adapted for primary T-cells.
Materials and Reagents
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
10% Mini-PROTEAN TGX Precast Gels
-
Tris/Glycine/SDS Running Buffer
-
PVDF membrane
-
Transfer Buffer (Tris/Glycine with 20% Methanol)
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG
-
HRP-conjugated Goat anti-Mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis of pSLP-76.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture Jurkat T-cells in RPMI-1640 medium to a density of 1-2 x 10^6 cells/mL.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the T-cells with anti-CD3 (1-2 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies for 15-30 minutes at 37°C to induce SLP-76 phosphorylation.[10][11]
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% Mini-PROTEAN TGX precast gel.
-
Run the gel in Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Ensure the membrane is activated with methanol prior to transfer.
-
Transfer for 1-2 hours at 100V or overnight at 30V in a cold room.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSLP-76 (Ser376) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-rabbit secondary antibody (1:2000-1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed for total SLP-76 and a loading control like β-Actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSLP-76 signal to the total SLP-76 signal, which is then normalized to the loading control.
-
Concluding Remarks
This protocol provides a robust framework for assessing the inhibitory activity of this compound on SLP-76 phosphorylation. Optimization of this compound concentration and treatment duration may be necessary for different cell types and experimental conditions. Consistent and reproducible results will aid in the characterization of HPK1 inhibitors for therapeutic development.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SLP-76 (Ser376) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. This compound - Immunomart [immunomart.org]
- 10. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Administration of HPK1 Inhibitors in Mice
Disclaimer: The following application notes and protocols are for research purposes only. The specific compound "Hpk1-IN-12" is not extensively documented in publicly available literature. Therefore, this document provides a generalized protocol based on data from structurally and functionally similar small molecule Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors that have been evaluated in murine models. Researchers should optimize these protocols for their specific experimental needs and compound characteristics.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) and B-cell receptor signaling pathways. Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. By blocking HPK1 activity, T-cell activation and effector functions can be augmented, leading to improved tumor control. These application notes provide a comprehensive guide for the in vivo dosing and administration of HPK1 inhibitors in mice, with a focus on syngeneic tumor models.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic data for representative HPK1 inhibitors from published preclinical studies in mice.
Table 1: Pharmacokinetics of HPK1 Inhibitors in Mice
| Compound ID | Administration Route | Dose (mg/kg) | Half-life (t½) | Cmax (ng/mL) | Oral Bioavailability (F%) | Mouse Strain | Reference |
| Compound [I] | Intravenous (IV) | 1 | 0.6 h | - | - | Not Specified | |
| Compound [I] | Oral (PO) | 10 | - | 1801 | 116% | Not Specified | |
| Compound 1 | Oral (PO) | Not Specified | 1.2 h (MRT) | - | 17% | Not Specified | [1] |
| Compound 27 | Oral (PO) | Not Specified | 0.48 h (MRT) | - | - | Not Specified | [1] |
Cmax: Maximum plasma concentration; MRT: Mean Residence Time.
Table 2: In Vivo Efficacy and Dosing Regimens of HPK1 Inhibitors in Murine Tumor Models
| Compound ID | Mouse Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) | Combination Therapy | Reference |
| Compound [I] | CT26 Syngeneic | Oral (PO) | 30 mg/kg, twice daily | 42% (monotherapy) | 95% (with anti-PD-1) | |
| DS21150768 | B16-BL6, CT26.WT, Pan02, RM-1 | Oral (PO) | 100 mg/kg, once every 2 days | Significant inhibition | Synergistic with anti-PD-1 | [2] |
| An Oral PROTAC | CT26 | Oral (PO) | Not Specified | Amplified anti-PD-L1 suppression | With anti-PD-L1 | [3] |
Signaling Pathway
HPK1 is a key negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the signaling complex where it phosphorylates SH2 domain-containing leukocyte protein of 76kDa (SLP76). This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP76, which dampens the downstream signaling cascades required for T-cell activation, proliferation, and cytokine production. Pharmacological inhibition of HPK1 prevents SLP76 phosphorylation, thereby sustaining the signaling required for a robust anti-tumor immune response.[4][5][6]
Experimental Protocols
Materials and Reagents
-
HPK1 Inhibitor (e.g., this compound): Synthesized or commercially procured.
-
Vehicle: Dependent on the inhibitor's solubility. Common vehicles include:
-
Cell Line: Syngeneic tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma).
-
Animals: 6-8 week old, immunocompetent mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA
-
Sterile Syringes and Needles (for injections)
-
Calipers (for tumor measurement)
-
Anesthesia (e.g., isoflurane)
-
Euthanasia agents (e.g., CO2)
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of an HPK1 inhibitor in a syngeneic mouse model.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS21150768 | HPK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. An Oral PROTAC Targeting HPK1 Degradation Potentiates Anti-Solid Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Combining Hpk1-IN-12 with Anti-PD-1 Antibodies In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 enhances T-cell activation, proliferation, and cytokine production, making it a promising target for cancer immunotherapy.[2][3] Hpk1-IN-12 is a potent inhibitor of HPK1.[4]
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells.[5] Its ligand, PD-L1, is often upregulated on tumor cells, leading to T-cell exhaustion and immune evasion upon binding.[6][7] Anti-PD-1 antibodies block this interaction, restoring anti-tumor immunity.[5][8]
Preclinical studies have demonstrated that combining HPK1 inhibitors with anti-PD-1 antibodies can result in synergistic anti-tumor effects.[9][10][11] This combination therapy has the potential to enhance the efficacy of immune checkpoint blockade, particularly in patients who are resistant to anti-PD-1 monotherapy.[12] These application notes provide detailed protocols for investigating the in vitro synergistic effects of this compound and anti-PD-1 antibodies.
Signaling Pathways and Experimental Workflow
HPK1 Signaling Pathway in T-Cell Activation
Caption: HPK1 negatively regulates T-cell activation.
Anti-PD-1 Antibody Mechanism of Action
Caption: Anti-PD-1 antibodies block immune suppression.
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for in vitro combination studies.
Data Presentation
The following tables present representative quantitative data from in vitro studies investigating the combination of an HPK1 inhibitor with an anti-PD-1 antibody.
Table 1: T-Cell Proliferation (CFSE Dilution Assay)
| Treatment Group | Concentration | % Proliferated CD8+ T-Cells (Mean ± SD) |
| Untreated Control | - | 5.2 ± 1.1 |
| This compound | 100 nM | 15.8 ± 2.5 |
| Anti-PD-1 | 10 µg/mL | 12.4 ± 1.9 |
| This compound + Anti-PD-1 | 100 nM + 10 µg/mL | 35.7 ± 4.2 |
Table 2: Cytokine Release (IFN-γ ELISA)
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Untreated Control | - | 50 ± 12 |
| This compound | 100 nM | 250 ± 35 |
| Anti-PD-1 | 10 µg/mL | 180 ± 28 |
| This compound + Anti-PD-1 | 100 nM + 10 µg/mL | 750 ± 89 |
Table 3: Tumor Cell Cytotoxicity (% Lysis)
| Treatment Group | Concentration | % Tumor Cell Lysis (Mean ± SD) |
| Untreated Control | - | 8.1 ± 1.5 |
| This compound | 100 nM | 22.5 ± 3.1 |
| Anti-PD-1 | 10 µg/mL | 18.9 ± 2.7 |
| This compound + Anti-PD-1 | 100 nM + 10 µg/mL | 55.3 ± 6.8 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE Staining)
Objective: To assess the effect of this compound and anti-PD-1 antibody, alone and in combination, on T-cell proliferation in a co-culture with tumor cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Tumor cell line (e.g., MC38, PD-L1 positive)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anti-PD-1 antibody (e.g., Nivolumab, Pembrolizumab)
-
Isotype control antibody
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
FACS buffer (PBS with 2% FBS)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
96-well U-bottom plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend CFSE-labeled PBMCs at 2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Seed the tumor cells (e.g., MC38) at 2 x 10^4 cells/well in a 96-well U-bottom plate and incubate overnight.
-
The next day, remove the medium from the tumor cells and add 100 µL of the CFSE-labeled PBMC suspension to each well (Effector:Target ratio of 10:1).
-
Add 100 µL of medium containing the treatments:
-
Vehicle control (DMSO)
-
This compound (final concentration, e.g., 100 nM)
-
Anti-PD-1 antibody (final concentration, e.g., 10 µg/mL)
-
Isotype control antibody (final concentration, e.g., 10 µg/mL)
-
This compound + Anti-PD-1 antibody
-
Anti-CD3/CD28 antibodies (positive control)
-
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against CD3 and CD8.
-
Analyze the cells by flow cytometry, gating on the CD3+CD8+ T-cell population.
-
Quantify proliferation by measuring the dilution of CFSE fluorescence.
Protocol 2: Cytokine Release Assay (ELISA)
Objective: To measure the secretion of key cytokines (e.g., IFN-γ, IL-2) from T-cells upon treatment with this compound and anti-PD-1 antibody in a co-culture system.
Materials:
-
PBMCs and tumor cells (as in Protocol 1)
-
Complete RPMI-1640 medium
-
This compound
-
Anti-PD-1 antibody
-
Isotype control antibody
-
96-well flat-bottom plates
-
ELISA kit for the cytokine of interest (e.g., Human IFN-γ ELISA Kit)
-
Plate reader
Procedure:
-
Prepare the co-culture of PBMCs and tumor cells in a 96-well flat-bottom plate as described in Protocol 1, steps 1, and 6-9.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Perform the ELISA for the desired cytokine according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 3: Cytotoxicity Assay (LDH Release Assay)
Objective: To determine the ability of T-cells to lyse tumor cells following treatment with this compound and anti-PD-1 antibody.
Materials:
-
PBMCs and tumor cells (as in Protocol 1)
-
Complete RPMI-1640 medium (phenol red-free for this assay)
-
This compound
-
Anti-PD-1 antibody
-
Isotype control antibody
-
96-well round-bottom plates
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
Procedure:
-
Prepare the co-culture of PBMCs (effector cells) and tumor cells (target cells) in a 96-well round-bottom plate at an Effector:Target ratio of 10:1.
-
Set up the following controls as per the LDH assay kit manufacturer's instructions:
-
Spontaneous LDH release (target cells in medium only)
-
Maximum LDH release (target cells lysed with lysis buffer)
-
Medium background control
-
-
Add the treatments to the appropriate wells:
-
Vehicle control
-
This compound
-
Anti-PD-1 antibody
-
Isotype control antibody
-
This compound + Anti-PD-1 antibody
-
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer the supernatant to a new 96-well flat-bottom plate.
-
Perform the LDH release assay according to the manufacturer's protocol.
-
Measure the absorbance and calculate the percentage of specific lysis using the formula provided in the kit.
Conclusion
The provided protocols and representative data offer a framework for investigating the synergistic potential of combining this compound with anti-PD-1 antibodies in vitro. These assays are crucial for understanding the mechanism of action of this combination therapy and for providing a rationale for further preclinical and clinical development. Researchers should optimize the described protocols based on their specific cell systems and experimental goals.
References
- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 2. Synergistic effect of programmed death-1 inhibitor and programmed death-1 ligand-1 inhibitor combined with chemotherapeutic drugs on DLBCL cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Combination of Cytokine-Induced Killer Cells With PD-1 Blockade and ALK Inhibitor Showed Substantial Intrinsic Variability Across Non-Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Cytokine Combinations for Antigen-specific T cell Therapy Products via a High Throughput Multi-parameter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]
- 9. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PD-1 Blockade Promotes Emerging Checkpoint Inhibitors in Enhancing T Cell Responses to Allogeneic Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Hpk1-IN-12 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hpk1-IN-12, focusing on the common issue of its insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
This is a common issue for many hydrophobic small molecules. This compound is readily soluble in an organic solvent like DMSO, but its solubility dramatically decreases in aqueous solutions like cell culture media. When the concentrated DMSO stock is diluted into the medium, the compound can "crash out" of solution and form a precipitate.[1][2]
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects. It is crucial to include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[3]
Q3: How can I prevent this compound from precipitating in my cell culture experiments?
Several strategies can help maintain the solubility of this compound in your cell culture medium:
-
Stepwise Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.
-
Rapid Mixing: When adding the this compound solution to your medium, ensure rapid and thorough mixing to facilitate its dispersion and prevent localized high concentrations that can lead to precipitation.
-
Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.
-
Ultrasonication: If you observe a precipitate after dilution, brief ultrasonication of the final working solution can help to redissolve the compound.[1]
Q4: I'm still observing precipitation even after following the recommended procedures. What else can I try?
If precipitation persists, consider the following:
-
Lower the Final Concentration: The desired final concentration of this compound in your experiment might exceed its aqueous solubility limit. Try using a lower final concentration.
-
Use of Co-solvents: For particularly challenging compounds, the use of a co-solvent in addition to DMSO might be necessary. Common co-solvents include PEG400 and Tween 80.[3][4] However, the compatibility and potential effects of these co-solvents on your specific cell line and assay should be carefully evaluated.
-
Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize small molecules in solution. If you are using a low-serum or serum-free medium, this could contribute to the solubility issue.
Troubleshooting Guide
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [5] |
| Stock Solution Concentration | 10 mM in DMSO | [5] |
| Stock Solution Storage | -20°C for up to 1 month, -80°C for up to 6 months | [3] |
| Final DMSO Concentration in Media | < 0.5%, ideally ≤ 0.1% | [3] |
| Working Solution Preparation | Perform serial dilutions in DMSO before final dilution in aqueous media |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM stock solution.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform a series of intermediate dilutions of the stock solution in pure DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 10 µM in your experiment, you might first dilute the 10 mM stock to 1 mM in DMSO.
-
Pre-warm your cell culture medium to 37°C.
-
Add the final diluted DMSO stock of this compound to the pre-warmed medium while gently vortexing or swirling to ensure rapid mixing. The final volume of the DMSO-compound solution added should not exceed 0.5% of the total volume of the cell culture medium.
-
Visually inspect the medium for any signs of precipitation. If a precipitate is observed, proceed with the troubleshooting steps outlined above.
Visualizations
Caption: HPK1 Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture media.
References
Technical Support Center: Optimizing Hpk1-IN-12 Dose-Response Curves in T-Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curves for the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-12, in T-cell assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cells?
A1: this compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[3][4][5] Upon TCR engagement, HPK1 phosphorylates the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, which dampens the T-cell activation signal.[6][7] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby enhancing and sustaining TCR signaling, leading to increased T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ), and overall T-cell activation.[3][4][7]
Q2: What are the expected effects of this compound on T-cell function in vitro?
A2: Treatment of T-cells with this compound is expected to enhance T-cell effector functions upon stimulation (e.g., with anti-CD3/CD28 antibodies or specific antigens). Key expected outcomes include:
-
Increased T-cell proliferation: Inhibition of HPK1 removes a key negative regulatory signal, leading to more robust proliferation of T-cells.[4]
-
Enhanced cytokine production: Increased secretion of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) is a hallmark of HPK1 inhibition.[3][4][8]
-
Increased expression of activation markers: Upregulation of surface markers like CD25 and CD69 is anticipated.
-
Potentiation of anti-tumor T-cell responses: In co-culture models, this compound can enhance the ability of T-cells to kill tumor cells.[3]
Q3: How should I prepare and store this compound for use in T-cell assays?
A3: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is crucial to use freshly opened or anhydrous DMSO to ensure optimal solubility. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution in your cell culture medium. It is important to ensure that the final concentration of DMSO in the culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Always vortex the diluted solutions well before adding them to the cells.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in dose-response curves.
-
Question: My IC50 values for this compound in T-cell proliferation/cytokine assays are inconsistent between experiments. What could be the cause?
-
Answer:
-
T-cell donor variability: Primary human T-cells exhibit significant donor-to-donor variability in their response to stimuli and inhibitors. It is recommended to test a sufficient number of donors to obtain statistically meaningful data.
-
Inconsistent cell health and activation state: Ensure that T-cells are healthy and in a consistent activation state at the start of each experiment. Use freshly isolated peripheral blood mononuclear cells (PBMCs) or a consistent thawing and resting protocol for cryopreserved cells. The strength of the initial T-cell stimulation (e.g., concentration of anti-CD3/CD28 antibodies) can significantly impact the apparent potency of the inhibitor.
-
Inhibitor solubility and stability: Poor solubility or degradation of this compound in the culture medium can lead to inconsistent results.[9] Ensure the inhibitor is fully dissolved in the stock solution and that the final concentration of DMSO is kept constant across all wells. Prepare fresh dilutions of the inhibitor for each experiment.
-
Assay timing: The kinetics of T-cell activation and the inhibitor's effect can vary. Ensure that the incubation time for the assay (e.g., 48, 72, or 96 hours for proliferation) is consistent across experiments.
-
Issue 2: No significant effect or a very high IC50 value observed.
-
Question: I am not observing the expected enhancement of T-cell activation with this compound, or the IC50 value is much higher than reported in the literature. Why might this be?
-
Answer:
-
Suboptimal T-cell stimulation: HPK1's negative regulatory role is most prominent upon TCR engagement. If the T-cells are not adequately stimulated, the effect of an HPK1 inhibitor will be minimal. Optimize the concentration of your stimulating agents (e.g., anti-CD3/CD28 antibodies).
-
Incorrect assay endpoint: Ensure you are measuring an appropriate downstream effect of HPK1 inhibition. For example, measuring IL-2 production at an early time point (e.g., 24-48 hours) is often a more sensitive readout than proliferation, which takes longer.
-
Cell type: The effect of HPK1 inhibition can vary between different T-cell subsets (e.g., CD4+ vs. CD8+). Consider analyzing these populations separately using flow cytometry.
-
Inhibitor quality and concentration: Verify the identity and purity of your this compound compound. Perform a careful serial dilution to ensure accurate final concentrations in your assay.
-
Issue 3: Observing a biphasic dose-response curve.
-
Question: My dose-response curve for this compound shows an initial increase in T-cell activation at lower concentrations, followed by a decrease at higher concentrations. How do I interpret this?
-
Answer:
-
Off-target effects at high concentrations: At high concentrations, small molecule inhibitors can engage off-target kinases, some of which may be important for T-cell activation and viability.[10][11] This can lead to a decrease in the measured response. It is important to determine the selectivity profile of the inhibitor.
-
Cytotoxicity: High concentrations of the inhibitor or the solvent (DMSO) may be toxic to the T-cells, leading to a reduction in proliferation or cytokine production that is independent of HPK1 inhibition. Always include a cell viability measurement (e.g., using a live/dead stain) in your assay.
-
Complex biological response: The signaling pathways in T-cells are complex, and inhibiting a key node like HPK1 can have pleiotropic effects that manifest as a non-monotonic dose-response.[12] Focus on the initial potentiation phase of the curve to determine the on-target IC50 value.
-
Issue 4: High background signal in the absence of T-cell stimulation.
-
Question: I am seeing a high level of T-cell activation (e.g., cytokine release) in my control wells without any stimulating agent. What could be causing this?
-
Answer:
-
T-cell pre-activation: The T-cells may have been activated during the isolation or handling process. Ensure gentle handling and consider a resting period for the cells before starting the experiment.
-
Contaminants in reagents: Check for endotoxin contamination in your culture medium, serum, or other reagents, as this can non-specifically activate T-cells.
-
Non-specific antibody binding: If using plate-bound antibodies for stimulation, ensure proper washing steps to remove any unbound antibody that could be carried over and activate cells in control wells.
-
Data Presentation
Table 1: Summary of this compound Activity in T-Cell Assays
| Cell Type | Assay Type | Stimulation | Key Readout | Reported IC50 | Reference |
| Jurkat T-cells | IL-2 Production | Anti-CD3/CD28 | IL-2 levels | ~50 nM | [13] |
| Human PBMCs | pSLP-76 (S376) Inhibition | Anti-CD3/CD28 | Phospho-SLP-76 levels | <100 nM | [14] |
| Human CD8+ T-cells | IL-2 Secretion | Anti-CD3/CD28 | IL-2 levels | Not explicitly stated, but enhancement observed at 1 µM | [8] |
| Human CD4+ and CD8+ T-cells | Cytokine Production (IFN-γ, IL-2) | Anti-CD3/CD28 | Cytokine levels | Not explicitly stated, but enhancement observed at concentrations below 2.5 µM | [4] |
| Murine T-cells | Cytokine Production | Not specified | Cytokine levels | Not explicitly stated, but enhancement observed | [7] |
Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell type, stimulation strength, and assay endpoint.
Experimental Protocols
1. Human T-Cell Proliferation Assay
-
Objective: To determine the effect of this compound on the proliferation of human T-cells.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet) according to the manufacturer's instructions.
-
Seed the labeled PBMCs at a density of 1-2 x 10^5 cells/well in a 96-well U-bottom plate.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the inhibitor to the wells. Include a vehicle control (DMSO) at a concentration matching the highest inhibitor concentration.
-
Stimulate the T-cells with soluble or plate-bound anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (e.g., CD28.2, 1 µg/mL) antibodies. Include unstimulated controls.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire the samples on a flow cytometer and analyze the proliferation of T-cell subsets based on the dilution of the proliferation dye.
-
Calculate the percentage of proliferated cells for each condition and plot the dose-response curve to determine the EC50 (concentration for 50% of maximal effect).
-
2. Cytokine Release Assay
-
Objective: To measure the effect of this compound on the production of cytokines by activated T-cells.
-
Methodology:
-
Isolate and seed human PBMCs as described in the proliferation assay protocol.
-
Add the serially diluted this compound and vehicle control to the wells.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies.
-
Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatant using a suitable method such as ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Plot the cytokine concentration against the inhibitor concentration to generate a dose-response curve and calculate the EC50.
-
3. Western Blot for Phospho-SLP-76
-
Objective: To directly assess the inhibition of HPK1 kinase activity by measuring the phosphorylation of its substrate, SLP-76.
-
Methodology:
-
Isolate human T-cells (e.g., from PBMCs by negative selection).
-
Pre-incubate the T-cells (typically 1-5 x 10^6 cells per condition) with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the T-cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated SLP-76 (Ser376).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total SLP-76 and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities and plot the ratio of pSLP-76 to total SLP-76 against the inhibitor concentration to determine the IC50.
-
Visualizations
Caption: Hpk1 signaling pathway in T-cell activation.
Caption: Experimental workflow for this compound dose-response assay.
Caption: Troubleshooting decision tree for this compound dose-response assays.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rapt.com [rapt.com]
- 8. arcusbio.com [arcusbio.com]
- 9. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biphasic Mathematical Model of Cell–Drug Interaction That Separates Target-Specific and Off-Target Inhibition and Suggests Potent Targeted Drug Combinations for Multi-Driver Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Identifying and mitigating Hpk1-IN-12 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of Hpk1-IN-12, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling.[2] By inhibiting HPK1, this compound is designed to enhance T-cell activation and proliferation, making it a promising agent for cancer immunotherapy.[1]
Q2: What are "off-target" effects in the context of kinase inhibitors like this compound?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target. For kinase inhibitors, this often means binding to and inhibiting other kinases besides the primary target.[3] Due to the structural similarity of the ATP-binding site across the human kinome, off-target interactions are a common challenge in kinase inhibitor development and can lead to unexpected biological effects or toxicities.[3][4]
Q3: Why is it critical to identify the off-target effects of this compound?
A3: Identifying off-target effects is crucial for several reasons:
-
Understanding the complete biological activity: Off-target interactions can contribute to the overall cellular phenotype observed, which may be incorrectly attributed solely to the on-target inhibition of HPK1.
-
Predicting potential toxicities: Unintended inhibition of other kinases can lead to adverse effects.[5] For instance, inhibiting kinases involved in vital cellular processes could result in toxicity.
-
Improving therapeutic window: By understanding and mitigating off-target effects, the therapeutic window of this compound can be optimized, maximizing its efficacy while minimizing side effects.
-
Guiding further drug development: A clear off-target profile can inform the development of more selective next-generation inhibitors.
Q4: What are the common off-target families for MAP4K inhibitors like this compound?
A4: As a member of the MAP4K family, this compound may exhibit off-target activity against other members of this family due to structural similarities.[3][6] Additionally, off-target effects on kinases from other families, such as Janus kinases (JAKs), have been observed with some HPK1 inhibitors.[5] Comprehensive profiling is necessary to determine the specific off-target profile of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on differentiating on-target from off-target effects.
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected cellular phenotype not consistent with HPK1 inhibition. | The observed effect may be due to inhibition of an off-target kinase. | 1. Perform a kinome scan: Profile this compound against a broad panel of kinases to identify potential off-targets. 2. Use a structurally distinct HPK1 inhibitor: Compare the phenotype with that induced by another potent and selective HPK1 inhibitor with a different chemical scaffold. 3. Rescue experiment: If a specific off-target is identified, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase. |
| High level of cell toxicity at effective concentrations. | The toxicity could be a result of inhibiting an essential off-target kinase. | 1. Determine the IC50 for toxicity: Compare the concentration required for the desired phenotype with the concentration that induces toxicity. 2. Analyze kinome profiling data: Look for potent inhibition of kinases known to be critical for cell survival. 3. Titrate the inhibitor concentration: Use the lowest effective concentration to minimize toxicity while still achieving the desired on-target effect. |
| Inconsistent results between in vitro and cellular assays. | Discrepancies may arise from differences in ATP concentration, the presence of scaffolding proteins, or inhibitor metabolism in a cellular context. | 1. Match ATP concentrations: Ensure the ATP concentration in your in vitro kinase assay is similar to physiological intracellular levels (typically 1-5 mM). 2. Use cell-based target engagement assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target binding within intact cells. 3. Evaluate compound stability and permeability: Assess the metabolic stability and cell permeability of this compound in your cell model. |
| Difficulty in validating a suspected off-target. | The off-target effect may be indirect or part of a complex signaling network. | 1. Orthogonal validation assays: Use multiple, independent assays to confirm the off-target interaction (e.g., binding assay, in vitro kinase assay, and cellular phosphorylation assay). 2. Knockdown/knockout of the suspected off-target: Use siRNA or CRISPR to reduce the expression of the suspected off-target and observe if the phenotype is recapitulated. |
Data Presentation: Representative Off-Target Profile
While specific, publicly available kinome scan data for this compound is limited, the following table presents a hypothetical off-target profile based on data from similar kinase inhibitors. This is for illustrative purposes to guide researchers on what to expect and how to interpret such data.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | Family | IC50 (nM) | Selectivity (Fold vs. HPK1) | Potential Implication |
| HPK1 (MAP4K1) | MAP4K | 5 | 1 (On-Target) | Primary therapeutic target |
| MINK1 (MAP4K6) | MAP4K | 50 | 10 | Potential for related family member inhibition. |
| TNIK (MAP4K7) | MAP4K | 150 | 30 | Lower potential for related family member inhibition. |
| JAK1 | JAK | 500 | 100 | Possible interaction with cytokine signaling pathways. |
| LCK | Src | >1000 | >200 | Generally selective against this key T-cell kinase. |
| CDK2 | CDK | >5000 | >1000 | High selectivity against cell cycle kinases. |
Note: This data is representative and should be confirmed with specific experimental results for this compound.
Experimental Protocols
1. Kinome Profiling using a Competitive Binding Assay (e.g., KINOMEscan™)
This protocol outlines the general steps for assessing the selectivity of this compound across a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[7]
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the compound to the desired screening concentration (e.g., 1 µM).
-
In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Wash away unbound components.
-
Elute the bound kinase and quantify the amount of DNA tag using qPCR.
-
Calculate the percent of control for each kinase, where a lower percentage indicates stronger binding of the test compound.
-
For hits, perform a dose-response curve to determine the dissociation constant (Kd).
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to and stabilizes HPK1 in a cellular environment.
-
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.[2]
-
Methodology:
-
Culture cells (e.g., Jurkat T-cells) and treat with this compound or vehicle (DMSO) for a specified time.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fraction by western blot using an antibody specific for HPK1.
-
Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cells.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 7. chayon.co.kr [chayon.co.kr]
Technical Support Center: Hpk1-IN-12 and Related HPK1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-12 and other small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) in functional assays. Due to the limited publicly available data specifically for this compound, this guide draws upon established principles of HPK1 biology and data from other well-characterized HPK1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HPK1 inhibitors like this compound?
HPK1 (also known as MAP4K1) is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2][3][4] Upon TCR engagement, HPK1 is activated and phosphorylates key downstream signaling molecules, such as SLP-76 (SH2 domain-containing leukocyte protein of 76kDa).[1][4] This phosphorylation leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and subsequent ubiquitination and degradation of SLP-76.[1] This ultimately dampens T-cell activation and proliferation.[3][4] HPK1 inhibitors like this compound are designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of its downstream targets and sustaining a more robust anti-tumor immune response.[3]
Q2: What are the expected outcomes of successful HPK1 inhibition in a functional assay?
Inhibition of HPK1 is expected to enhance T-cell activation and function. Common readouts in functional assays include:
-
Increased Cytokine Production: Elevated secretion of pro-inflammatory cytokines such as IL-2 and IFN-γ from activated T-cells or peripheral blood mononuclear cells (PBMCs).
-
Decreased pSLP-76 (Ser376) Levels: A reduction in the phosphorylation of SLP-76 at the serine 376 residue, a direct downstream target of HPK1.[5]
-
Enhanced T-cell Proliferation: Increased proliferation of T-cells in response to TCR stimulation.
-
Increased Expression of Activation Markers: Upregulation of cell surface markers of T-cell activation, such as CD25 and CD69.
-
Enhanced Cytotoxicity: In co-culture assays, T-cells treated with an HPK1 inhibitor may show increased killing of target tumor cells.[6]
Q3: In which cell types is HPK1 expressed?
HPK1 is predominantly expressed in hematopoietic cells, including T-cells, B-cells, natural killer (NK) cells, and dendritic cells (DCs).[4][7] Its restricted expression pattern makes it an attractive target for immunotherapy with potentially fewer off-target effects in non-hematopoietic tissues.
Troubleshooting Guide: Unexpected Results with this compound
This guide addresses common issues encountered during in vitro functional assays with HPK1 inhibitors.
| Observed Problem | Potential Cause | Recommended Solution |
| No effect or lower than expected potency of this compound | Compound Degradation: Improper storage or handling of this compound may lead to its degradation. | Store the compound as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh stock solutions for each experiment. |
| Suboptimal Assay Conditions: Incorrect concentrations of stimulating agents (e.g., anti-CD3/CD28 antibodies), cells, or inhibitor can lead to a weak signal. | Titrate the stimulating agents and cell numbers to determine the optimal concentration for a robust response. Perform a dose-response curve for this compound to identify its effective concentration range. | |
| Cell Health and Viability: Poor cell health can lead to a blunted response to stimuli and inhibitors. | Ensure cells are healthy and in the logarithmic growth phase. Check cell viability before and after the assay using methods like trypan blue exclusion or a viability dye. | |
| Assay Readout Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in the signaling pathway. | Consider using a more sensitive detection method. For cytokine analysis, ELISA or ELISpot may be more sensitive than intracellular cytokine staining for low-level producers. For signaling readouts, a validated phospho-specific antibody for pSLP-76 (Ser376) is crucial.[5] | |
| High background signal or unexpected cellular toxicity | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to off-target toxicity or confounding signaling events.[8][9] | Perform a dose-response experiment to determine the optimal concentration that inhibits HPK1 without causing significant toxicity. If possible, test the inhibitor against a panel of related kinases to assess its selectivity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in the culture medium is below the tolerance level for your specific cell type (typically <0.5%). Run a solvent-only control to assess its effect on the assay. | |
| Contamination: Mycoplasma or other microbial contamination can affect cellular responses and viability. | Regularly test cell lines for mycoplasma contamination. Maintain sterile technique during all experimental procedures. | |
| Inconsistent or variable results between experiments | Reagent Variability: Batch-to-batch variation in antibodies, cytokines, or serum can lead to inconsistent results. | Use the same lot of critical reagents for a set of related experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. |
| Cell Passage Number: The phenotype and signaling responses of cultured cells can change with high passage numbers. | Use cells within a defined low passage number range for all experiments. | |
| Donor Variability (for primary cells): PBMCs from different donors can exhibit significant variability in their response to stimuli. | When using primary cells, include multiple donors in each experiment to account for biological variability. Analyze data on a per-donor basis before pooling. |
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway in T-Cells
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the efficacy of an HPK1 inhibitor in a cell-based functional assay.
Caption: A generalized workflow for in vitro evaluation of HPK1 inhibitors.
Quantitative Data Summary
The following tables summarize key potency data for several published HPK1 inhibitors. This data can serve as a benchmark for interpreting results obtained with this compound.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | HPK1 IC50 (nM) | Kinase Assay Method | Reference |
| Compound [I] | 26 | Not Specified | [9] |
| ISR-05 | 24,200 | Radiometric HotSpot™ | [10][11] |
| ISR-03 | 43,900 | Radiometric HotSpot™ | [10][11] |
| Compound K | 2.6 | Not Specified | [12] |
| Compound 22 | 0.061 | Not Specified | [12] |
| XHS | 2.6 | Not Specified | [12] |
Table 2: Cellular Activity (EC50/IC50)
| Compound | Assay | Cell Type | EC50/IC50 (nM) | Reference |
| Compound 1 | IL-2 Production | Human PBMCs | 226 | [4] |
| XHS | pSLP-76 Inhibition | Human PBMCs | 600 | [12] |
Key Experimental Protocols
1. Human PBMC IL-2 and IFN-γ Production Assay
-
Objective: To measure the effect of this compound on cytokine production by activated human T-cells.
-
Methodology:
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Stimulate cells with soluble anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Collect the culture supernatant and measure IL-2 and IFN-γ concentrations using a commercially available ELISA or cytometric bead array (CBA) kit according to the manufacturer's instructions.
-
2. Jurkat Cell pSLP-76 (Ser376) Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of a direct HPK1 substrate.
-
Methodology:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Starve cells in serum-free medium for 2-4 hours prior to the experiment.
-
Resuspend cells and pre-incubate with a serial dilution of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate cells with anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (10 µg/mL) antibodies for 15-30 minutes at 37°C.
-
Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of SLP-76 at Ser376 by Western blotting using a validated phospho-specific antibody. Alternatively, intracellular flow cytometry can be used for higher throughput analysis.[5] Total SLP-76 and a housekeeping protein (e.g., GAPDH or β-actin) should be probed as loading controls.
-
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 9. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-12 lot-to-lot variability and quality control
Welcome to the technical support center for Hpk1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[1][2][3] HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell and B-cell receptor signaling.[4][5][6][7] By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, leading to enhanced T-cell activation, proliferation, and cytokine secretion.[6][8] This makes HPK1 inhibitors a promising strategy for cancer immunotherapy.[5][6]
Q2: What is the role of HPK1 in the immune signaling pathway?
A2: HPK1 is primarily expressed in hematopoietic cells and acts as a crucial negative regulator of immune responses.[4][5][8] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade, leading to reduced T-cell activation.[6] It is involved in signaling pathways that lead to the activation of JNK and NF-κB.[1][9] The loss of HPK1 kinase activity has been shown to enhance T-cell signaling and improve anti-tumor immunity.[8]
Q3: How should I dissolve and store this compound?
A3: For specific solubility and storage instructions, please refer to the product datasheet provided by the manufacturer. As a general guideline for small molecule inhibitors, dissolve the compound in a suitable solvent such as DMSO to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, allow the aliquot to thaw completely and warm to room temperature.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value for HPK1 inhibition in your specific assay. Based on studies with other HPK1 inhibitors, concentrations in the nanomolar to low micromolar range are often effective. For instance, the HPK1 inhibitor sunitinib has a reported Ki of approximately 10 nM.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Lot-to-lot variability of this compound | 1. QC each new lot: Perform a dose-response curve to verify the IC50 of the new lot against a known standard or a previously validated lot. 2. Solubility issues: Ensure the compound is fully dissolved. Briefly sonicate or vortex the stock solution before making dilutions. 3. Storage conditions: Confirm that the inhibitor has been stored correctly to prevent degradation. |
| Variations in experimental procedure | 1. Standardize protocols: Ensure all experimental steps, including cell density, incubation times, and reagent concentrations, are consistent. 2. Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate dilutions. | |
| No observable effect of this compound | Inactive compound | 1. Verify compound integrity: Check the expiration date and storage conditions. If possible, confirm the identity and purity of the compound using analytical methods like LC-MS or NMR. 2. Test in a positive control system: Use a cell line or assay known to be sensitive to HPK1 inhibition. |
| Suboptimal experimental conditions | 1. Optimize concentration: Perform a dose-response experiment to ensure the concentration used is sufficient to inhibit HPK1. 2. Check cell health: Ensure cells are healthy and in the logarithmic growth phase. 3. Confirm HPK1 expression: Verify that your cell model expresses HPK1 at a functional level. | |
| High background signal or off-target effects | Non-specific binding of the inhibitor | 1. Titrate the inhibitor concentration: Use the lowest effective concentration to minimize off-target effects. 2. Use appropriate controls: Include vehicle-only (e.g., DMSO) controls in your experiments. 3. Assess kinase selectivity: If available, consult selectivity panel data for this compound to be aware of potential off-target kinases. |
| Cellular toxicity | 1. Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your cells. 2. Reduce incubation time: Shorter exposure to the inhibitor may reduce toxicity while still achieving the desired effect. |
Experimental Protocols
Biochemical Assay for HPK1 Inhibition
This protocol is adapted from a method used to evaluate a novel small molecule HPK1 inhibitor and can be used as a starting point for assessing the activity of this compound.[11]
Materials:
-
Recombinant HPK1 enzyme
-
Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)
-
ATP
-
This compound
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT
-
Quench Solution: 10 mM EDTA
-
384-well plates
-
Capillary electrophoresis instrument (e.g., Caliper LabChip EZ Reader)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the following to each well:
-
Recombinant HPK1 (final concentration ~0.625 nM)
-
Fluorescently labeled peptide substrate (final concentration ~3 µM)
-
This compound at various concentrations
-
-
Initiate the kinase reaction by adding ATP (final concentration ~22 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours), protected from light.
-
Stop the reaction by adding the quench solution.
-
Analyze the conversion of the peptide substrate using a capillary electrophoresis instrument to separate the phosphorylated and unphosphorylated peptides.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow for this compound
Caption: General experimental workflow for using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of hematopoietic progenitor kinase 1 involves relocation, autophosphorylation, and transphosphorylation by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for Hpk1-IN-12 Cytotoxicity
Welcome to the technical support center for researchers utilizing Hpk1-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing cell viability in the context of this novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor.
Understanding this compound and its Effects on Cell Viability
This compound is a potent inhibitor of HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell and B-cell receptor signaling.[1][2][3][4][5] Inhibition of HPK1 is being explored as a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response.[2][4][6][7][8][9][10][11] It is crucial to understand that this compound is not expected to be directly cytotoxic to most cancer cell lines. Instead, its primary mechanism involves boosting the cytotoxic potential of immune cells, such as T cells and Natural Killer (NK) cells, against tumor cells.[6][8][12] Therefore, when assessing the "cytotoxicity" of this compound, experiments are often designed to measure the viability of cancer cells when co-cultured with immune cells treated with the inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing direct cytotoxicity of this compound on my cancer cell line?
A1: this compound targets HPK1, which is primarily expressed in hematopoietic cells and functions to suppress immune responses.[1][3][9] Its mechanism of action is not direct cell killing but rather the enhancement of immune cell-mediated cytotoxicity. Therefore, in a monoculture of cancer cells, this compound is not expected to induce significant cell death. To observe its anti-cancer effects, you should perform co-culture assays with immune cells (e.g., T cells, NK cells) and your target cancer cell line.
Q2: What are the appropriate positive and negative controls for my this compound cytotoxicity assay?
A2:
-
Negative Controls:
-
Cancer cells alone (no treatment).
-
Cancer cells + immune cells (no treatment).
-
Cancer cells + this compound (to confirm lack of direct cytotoxicity).
-
Immune cells + this compound (to assess any direct effect on immune cell viability).
-
-
Positive Controls:
-
A known cytotoxic agent for your cancer cell line to ensure the assay is working correctly.
-
For co-culture assays, a known immune cell activator (e.g., anti-CD3/CD28 antibodies for T cells) can be used to stimulate a cytotoxic response.
-
Q3: How can I be sure that the observed cytotoxicity is due to this compound's effect on immune cells?
A3: To confirm that the observed cancer cell death is mediated by immune cells activated by this compound, you can include several controls:
-
A condition with cancer cells and this compound but without immune cells.
-
A condition with cancer cells and immune cells but without this compound.
-
A condition with an inactive analogue of this compound in your co-culture. The cytotoxic effect should be significantly higher only in the presence of all three components: cancer cells, immune cells, and active this compound.
Q4: Can this compound affect the viability of the immune cells themselves?
A4: While the primary role of HPK1 inhibition is to enhance immune cell function, it is good practice to assess the direct effect of this compound on the viability of the immune cells used in your co-culture assays. This can be done by treating the immune cells alone with a range of this compound concentrations and performing a standard viability assay.
Troubleshooting Guides for Common Cell Viability Assays
Below are troubleshooting guides for common colorimetric and dye exclusion assays tailored to the context of evaluating this compound's indirect cytotoxic effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: Measures metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing this compound induced cytotoxicity using the MTT assay.
| Problem | Possible Cause | Solution |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Include a "media only" blank control. |
| Low absorbance readings in all wells | Insufficient number of viable cells. | Optimize cell seeding density. Ensure immune cells are healthy and functional. |
| Too short incubation time with MTT. | Increase incubation time to allow for sufficient formazan formation. | |
| Inconsistent results between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| Incomplete solubilization of formazan. | Mix thoroughly after adding the solubilization agent. Ensure all crystals are dissolved before reading. | |
| This compound appears to be directly toxic | Off-target effects at high concentrations. | Perform a dose-response curve to determine the optimal, non-toxic concentration for immune cell activation. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: Similar to MTT, XTT is reduced by metabolically active cells to a water-soluble orange formazan product.
Logical Flow for Troubleshooting XTT Assays
Caption: A logical diagram for troubleshooting common issues in XTT assays.
| Problem | Possible Cause | Solution |
| High background absorbance | Phenol red in the medium can interfere. | Use phenol red-free medium during the XTT incubation step. |
| Microbial contamination. | Ensure aseptic technique and use fresh, sterile reagents. | |
| Low signal | Low metabolic activity of cells. | Increase the number of cells per well or extend the incubation time with the XTT reagent. |
| Reagent instability. | Ensure the XTT and activator solutions are stored correctly and warmed to 37°C before use. | |
| Compound interference | This compound may directly reduce XTT. | Include a control with this compound in cell-free medium to assess for direct reduction. |
Neutral Red Uptake Assay
Principle: Measures the uptake of the neutral red dye into the lysosomes of viable cells.
| Problem | Possible Cause | Solution |
| Precipitation of neutral red in the medium | High concentration of bicarbonate or phenol red. | Prepare neutral red solution in serum-free, low bicarbonate, and phenol red-free medium. |
| Dye precipitation upon storage. | Filter the neutral red solution before use. | |
| Detachment of adherent cells during washing | Harsh washing steps. | Be gentle during washing steps. For loosely adherent cells, consider centrifuging the plate at a low speed. |
| Low dye uptake | Insufficient incubation time. | Increase the incubation time with the neutral red solution. |
| Low cell number. | Optimize the initial cell seeding density. |
Trypan Blue Exclusion Assay
Principle: A dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.
| Problem | Possible Cause | Solution |
| Overestimation of viable cells | Counting too long after adding trypan blue. | Count cells within 3-5 minutes of adding the dye, as prolonged exposure is toxic. |
| Subjectivity in counting. | Ensure consistent criteria for what constitutes a "blue" (non-viable) cell. | |
| Underestimation of viable cells | Cells are at a very high density. | Dilute the cell suspension to an appropriate concentration for accurate counting on a hemocytometer. |
| Presence of dye crystals | Old or improperly stored trypan blue solution. | Filter the trypan blue solution before use. |
Quantitative Data Summary
The following table provides representative IC50 values for novel HPK1 inhibitors from in vitro kinase assays. Note that these are not direct cytotoxicity values for this compound but are provided as a reference for the expected potency range of this class of inhibitors.
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| ISR-05 | Radiometric Kinase Assay | Human HPK1 | 24.2 | [10][13] |
| ISR-03 | Radiometric Kinase Assay | Human HPK1 | 43.9 | [10][13] |
Detailed Experimental Protocols
General Co-culture Protocol for Assessing this compound Mediated Cytotoxicity
-
Cell Seeding: Seed the target cancer cell line in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Immune Cell Preparation: Isolate primary immune cells (e.g., T cells from peripheral blood mononuclear cells - PBMCs) and culture them under appropriate conditions.
-
Co-culture and Treatment:
-
The following day, remove the medium from the cancer cells.
-
Add the immune cells to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
-
Add this compound at various concentrations to the co-culture wells. Include appropriate controls as outlined in the FAQs.
-
-
Incubation: Incubate the co-culture plate for a period of 24 to 72 hours, depending on the cell types and expected kinetics of the cytotoxic response.
-
Viability Assessment: After incubation, proceed with your chosen cell viability assay (MTT, XTT, Neutral Red, or Trypan Blue) following the manufacturer's protocol or the specific guidelines and troubleshooting tips provided above.
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor (TCR) signaling. This compound inhibits HPK1, thereby preventing the downstream inhibitory signals and promoting T-cell activation.
HPK1 Negative Regulation of TCR Signaling
Caption: HPK1 negatively regulates TCR signaling, which is blocked by this compound.
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPK1 Dysregulation‐Associated NK Cell Dysfunction and Defective Expansion Promotes Metastatic Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding experimental artifacts with Hpk1-IN-12
Welcome to the technical support center for Hpk1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot potential experimental challenges. The following information is based on established knowledge of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors and best practices for working with small molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell and B-cell receptor signaling.[2][3][4] By inhibiting HPK1, this compound is expected to enhance T-cell activation, cytokine production, and anti-tumor immune responses.[2][3][5][6] Mechanistically, HPK1 negatively regulates T-cell receptor (TCR) signaling by phosphorylating the adaptor protein SLP-76, which leads to its degradation and dampens the immune response.[2] Inhibition of HPK1 prevents this phosphorylation, thereby sustaining TCR signaling.
Q2: How should I dissolve and store this compound?
For many kinase inhibitors, including those targeting HPK1, dimethyl sulfoxide (DMSO) is a common solvent. A stock solution of 10 mM in DMSO is often achievable.[1] For long-term storage, it is recommended to store the powder at -20°C for up to three years and the solvent-based stock solutions at -80°C for up to one year.[7][8] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[9]
Q3: What are the expected cellular effects of this compound treatment?
Treatment with an effective HPK1 inhibitor is expected to lead to:
-
Increased phosphorylation of downstream TCR signaling proteins like ERK1/2.[5][9]
-
Enhanced production of cytokines such as IL-2 and IFN-γ in activated T-cells.[5][7]
-
Increased T-cell proliferation and activation, which can be measured by the expression of activation markers like CD25 and CD69.[10]
-
Potentiation of anti-tumor responses, potentially in combination with other immunotherapies like checkpoint inhibitors.[2][10]
Q4: Are there known off-target effects for HPK1 inhibitors?
While this compound is designed to be a potent HPK1 inhibitor, like many kinase inhibitors, the potential for off-target effects exists. It is crucial to assess the selectivity of the inhibitor. For instance, some HPK1 inhibitors have been profiled against a panel of other kinases, including other members of the MAP4K family, to determine their selectivity.[11] Researchers should consider validating key findings with a structurally different HPK1 inhibitor or using genetic approaches like siRNA or CRISPR to confirm that the observed phenotype is due to HPK1 inhibition.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my cell-based assay.
-
Solution 1: Verify Compound Activity and Handling. Ensure that this compound has been stored correctly and that the stock solution is fresh. It is also important to confirm the final concentration in your assay. Consider performing a dose-response experiment to determine the optimal concentration.
-
Solution 2: Check Cell System. Confirm that your cell line expresses HPK1. HPK1 is predominantly expressed in hematopoietic cells.[2] Also, ensure that the cells are in a state where the HPK1 pathway is active (e.g., by stimulating the T-cell receptor).
-
Solution 3: Assess Solubility. Poor solubility can lead to a lower effective concentration of the compound.[6][12] Ensure that this compound is fully dissolved in your culture medium and does not precipitate. You may need to sonicate the stock solution or prepare fresh dilutions.
-
Solution 4: Review Experimental Readout. Make sure your assay is sensitive enough to detect the expected changes. For example, when measuring cytokine production, ensure the stimulation time and antibody clones for detection are optimal.
Problem 2: I am observing unexpected or off-target effects.
-
Solution 1: Perform Selectivity Profiling. If possible, test this compound against a panel of related kinases to identify potential off-target activities.[11]
-
Solution 2: Use Controls. Include a negative control (vehicle-treated cells) and a positive control (a known activator of the pathway or another well-characterized HPK1 inhibitor). Comparing the effects of this compound to a structurally unrelated HPK1 inhibitor can help distinguish on-target from off-target effects.
-
Solution 3: Genetic Validation. Use techniques like siRNA or CRISPR to knock down HPK1 and see if this phenocopies the effects of this compound. This is a robust way to confirm that the observed effects are mediated through HPK1.
-
Solution 4: Dose-Response Analysis. Off-target effects are often observed at higher concentrations. Perform a careful dose-response analysis to identify a concentration window where this compound is selective for HPK1.
Quantitative Data
The following table summarizes the inhibitory activity (IC50) of several reported HPK1 inhibitors to provide a comparative context for the potency of compounds targeting this kinase.
| Compound Name | HPK1 IC50 (nM) | Notes |
| HPK1-IN-43 | 0.32 | Also inhibits SLP-76 phosphorylation and enhances IL-2 and IFN-γ secretion.[7] |
| Compound [I] | 26 | At least 47-fold more selective for HPK1 compared to other MAP4K members.[11] |
| Compound K | 2.6 | Over 50-fold greater selectivity than the MAP4K family.[4] |
| Compound C17 | 0.05 | A novel exomethylene-oxindole HPK1 inhibitor.[4] |
| M074-2865 | 2930 | Identified through structure-based virtual screening.[4] |
| HPK1-IN-2 | <50 | Also inhibits Lck and Flt3 kinase activities.[9] |
Experimental Protocols
General Protocol for Assessing HPK1 Inhibition in T-cells
-
Cell Culture: Culture Jurkat T-cells or primary human T-cells in appropriate media.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28 for the desired time (e.g., 15 minutes for signaling analysis, 24-48 hours for cytokine analysis).[10]
-
Analysis of Downstream Signaling:
-
Lyse the cells and perform Western blotting to detect the phosphorylation of SLP-76 (Ser376) and ERK1/2 (Thr202/Tyr204).[9]
-
-
Analysis of T-cell Activation and Cytokine Production:
Visualizations
Caption: Simplified HPK1 signaling pathway in T-cell activation.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of immuno-oncology target HPK1 - a patent review (2016 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPK1-IN-43_TargetMol [targetmol.com]
- 8. mybiosource.com [mybiosource.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating Hpk1-IN-12 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to validate the cellular target engagement of Hpk1-IN-12, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). We will explore various experimental approaches, compare this compound with alternative inhibitors, and provide detailed protocols for key validation assays.
HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1][2] Its inhibition is a promising strategy in immuno-oncology to enhance anti-tumor immunity.[2] Validating that a compound like this compound effectively engages HPK1 within the complex cellular environment is a crucial step in its development as a therapeutic agent.
Hpk1 Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of HPK1 in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates SLP-76 at Ser376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76/Vav1/Nck complex and subsequent downregulation of T-cell activation. This compound and other HPK1 inhibitors act by directly binding to HPK1 and preventing this downstream phosphorylation cascade.
References
Hpk1 Inhibitor Selectivity Profile: A Comparative Analysis Against MAP4K Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity profiles of various Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) inhibitors against other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. While specific selectivity data for a compound designated "Hpk1-IN-12" is not publicly available, this document presents representative data from other well-characterized HPK1 inhibitors to illustrate typical selectivity patterns and the methodologies used to determine them.
Introduction to HPK1 and the MAP4K Family
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and acts as a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is a promising strategy in cancer immunotherapy as it can enhance T-cell activation and anti-tumor immunity. The MAP4K family consists of several related kinases, including Germinal Center Kinase (GCK, MAP4K2), GCK-like kinase (GLK, MAP4K3), HPK1/GCK-like kinase (HGK, MAP4K4), Kinase homologous to SPS1/STE20 (KHS, MAP4K5), and Misshapen/Nck-related kinase (MINK, MAP4K6).[2] Due to the high degree of homology within the kinase domains of the MAP4K family, achieving high selectivity for HPK1 is a significant challenge in drug development. Cross-reactivity with other MAP4K members, such as the pro-inflammatory GLK, could lead to undesirable off-target effects.[3]
Comparative Selectivity of HPK1 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of several known HPK1 inhibitors against HPK1 and other MAP4K family kinases, demonstrating the varying degrees of selectivity achieved.
| Inhibitor | HPK1 (MAP4K1) IC50 (nM) | GLK (MAP4K3) IC50 (nM) | Other MAP4K IC50 (nM) | Selectivity (Fold vs. GLK) | Reference |
| Compound K (BMS) | 2.6 | >130 | >50-fold selective over other MAP4Ks | >50 | [4] |
| HPK1-IN-7 | 2.6 | 140 | IRAK4: 59 | 54 | [5] |
| RVU-293 | <1 | Data not specified | Favorable selectivity | Not specified | [6] |
| GNE-1858 | 1.9 | Data not specified | Not specified | Not specified | [4][7] |
| A-745 | 4 | Data not specified | Not specified | Not specified | [4] |
| Compound 5i | 0.8 | 81 | 101.3 | [3] |
Note: "Data not specified" indicates that the information was not available in the cited public sources. The selectivity fold is calculated as IC50 (Off-target) / IC50 (Target).
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. Below is a generalized protocol for a biochemical kinase inhibition assay, which is a common method to determine the IC50 values of an inhibitor against a panel of kinases.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.[8]
Materials:
-
Recombinant human kinase enzymes (HPK1 and other MAP4K family members)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for HPK1)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the test inhibitor, recombinant kinase enzyme, and a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal via a luciferase reaction. Incubate for about 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Key Processes
To better understand the context of HPK1 inhibition and the methods for its characterization, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for determining kinase selectivity.
Caption: HPK1 signaling pathway in T-cell activation and its inhibition.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MAP4K (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. glpbio.com [glpbio.com]
- 6. wp.ryvu.com [wp.ryvu.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biofeng.com [biofeng.com]
A Comparative Analysis of HPK1 Inhibitors: CFI-402411 and Hpk1-IN-12
In the rapidly evolving landscape of immuno-oncology, Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a critical intracellular checkpoint inhibitor, playing a pivotal role in dampening T-cell responses against tumors. The therapeutic potential of targeting HPK1 has led to the development of small molecule inhibitors aimed at unleashing the full anti-cancer activity of the immune system. This guide provides a comparative overview of two such inhibitors: CFI-402411, a clinical-stage compound, and Hpk1-IN-12, a preclinical entity.
This comparison seeks to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of these two molecules. However, it is important to note that publicly available information on this compound is substantially limited, precluding a direct, quantitative comparison of efficacy with the more clinically advanced CFI-402411.
Introduction to HPK1 and its Role in Immuno-Oncology
HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the plasma membrane where it phosphorylates key adaptor proteins, such as SLP-76, leading to the downregulation of signaling pathways essential for T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, the aim is to restore and enhance the anti-tumor immune response.
CFI-402411: A Clinically Evaluated HPK1 Inhibitor
CFI-402411 is an orally bioavailable small molecule inhibitor of HPK1 that has progressed to clinical trials.[1][2] Developed by Treadwell Therapeutics, it has been investigated as both a monotherapy and in combination with checkpoint inhibitors in patients with advanced solid tumors.[1][2][3]
Biochemical Potency
CFI-402411 has demonstrated potent inhibition of HPK1 in biochemical assays.
| Compound | Target | IC50 |
| CFI-402411 | HPK1 | 4.0 ± 1.3 nM |
| Table 1: In vitro potency of CFI-402411 against HPK1.[1] |
Clinical Efficacy and Safety: The TWT-101 Trial
The primary source of clinical data for CFI-402411 is the Phase 1/2 TWT-101 study (NCT0452411), which evaluated the safety, tolerability, and preliminary efficacy of CFI-402411 alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid malignancies.[3][4]
Key findings from the TWT-101 trial include:
-
Safety and Tolerability: The most common treatment-related adverse events reported were diarrhea, nausea, and fatigue.[5] The safety profile was considered manageable.[6]
-
Clinical Activity: The study showed early signs of clinical benefit in heavily pre-treated patients.[2]
-
In a cohort of 12 patients, the disease control rate was 50%.[1]
-
As of a later data cutoff with 59 patients, the disease control rate at 3 months was 18% for monotherapy and 29% for the combination with pembrolizumab.[7]
-
Objective responses, including a confirmed complete response, were observed in patients with head and neck squamous cell carcinoma (HNSCC), including those who had previously progressed on checkpoint inhibitors.[7]
-
| Treatment Arm | Number of Patients (as of May 2023) | Disease Control Rate (at 3 months) | Notable Responses |
| CFI-402411 Monotherapy | 40 | 18% | Partial Response (PR) in HNSCC |
| CFI-402411 + Pembrolizumab | 19 | 29% | Confirmed Complete Response (CR) in HNSCC |
| Table 2: Summary of clinical activity of CFI-402411 in the TWT-101 study.[7] |
This compound: A Preclinical HPK1 Inhibitor
This compound is described as a potent inhibitor of HPK1.[8][9] It is identified as compound 85 in patent WO2021213317A1.[8][9]
Available Data and Limitations
Despite its designation as a potent inhibitor, there is a significant lack of publicly available quantitative data for this compound. Key experimental details that are crucial for a direct comparison with CFI-402411, such as:
-
IC50 value: No specific half-maximal inhibitory concentration has been published.
-
Preclinical efficacy: Data from in vitro cellular assays or in vivo animal models are not publicly available.
-
Clinical development: There is no indication that this compound has entered clinical trials.
This absence of data prevents a meaningful, evidence-based comparison of the efficacy and potency of this compound relative to CFI-402411.
Signaling Pathways and Experimental Workflows
HPK1 Signaling Pathway
The following diagram illustrates the central role of HPK1 in negatively regulating T-cell receptor signaling. Inhibition of HPK1 is expected to block the downstream phosphorylation of SLP-76, thereby promoting T-cell activation.
Caption: HPK1 negatively regulates T-cell activation.
TWT-101 Clinical Trial Workflow
The diagram below outlines the general workflow of the Phase 1/2 TWT-101 clinical trial for CFI-402411.
Caption: TWT-101 trial workflow for CFI-402411.
Experimental Protocols
Detailed experimental protocols for the clinical evaluation of CFI-402411 are outlined in the official trial registration (NCT0452411). The preclinical characterization of CFI-402411 involved standard biochemical kinase assays and cellular assays to determine its inhibitory activity and effects on T-cell function.
General Protocol for HPK1 Inhibition Assay (Illustrative):
-
Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a suitable substrate (e.g., a peptide containing the HPK1 phosphorylation motif) are prepared in a kinase buffer.
-
Compound Dilution: The test inhibitor (e.g., CFI-402411) is serially diluted to a range of concentrations.
-
Kinase Reaction: The HPK1 enzyme is incubated with the substrate and the test inhibitor in the presence of ATP.
-
Detection: The phosphorylation of the substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of HPK1 activity (IC50) is calculated from the dose-response curve.
General Protocol for T-Cell Activation Assay (Illustrative):
-
Isolation of T-cells: Primary human T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
T-cell Stimulation: The isolated T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.
-
Inhibitor Treatment: The stimulated T-cells are treated with varying concentrations of the HPK1 inhibitor.
-
Measurement of Activation Markers: After a period of incubation, T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or the secretion of cytokines (e.g., IL-2, IFN-γ) by ELISA.
-
Data Analysis: The effect of the inhibitor on T-cell activation is quantified and compared to untreated controls.
Conclusion
CFI-402411 is a potent HPK1 inhibitor with a well-documented preclinical profile and emerging clinical data that support its potential as a novel immuno-oncology agent. The TWT-101 trial has provided valuable insights into its safety and preliminary efficacy, particularly in patients with HNSCC.
In contrast, this compound remains a preclinical entity with limited publicly available data. While described as a potent inhibitor, the absence of specific biochemical and cellular data, as well as in vivo efficacy studies, makes a direct comparison with CFI-402411 impossible at this time.
For researchers and drug developers, CFI-402411 represents a more characterized and clinically advanced option for investigating the therapeutic potential of HPK1 inhibition. Further disclosure of data for this compound will be necessary to enable a comprehensive evaluation of its comparative efficacy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. youtube.com [youtube.com]
- 3. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Treadwell Therapeutics Announces A Presentation at the 2021 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 6. Treadwell Therapeutics Announces A Presentation at the 2022 SITC Annual Meeting Featuring a Clinical Trial Update on CFI-402411, a First-in-Class HPK1 inhibitor [prnewswire.com]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound - Immunomart [immunomart.org]
A Head-to-Head Comparison of HPK1 Inhibitors in T-cell Activation: Hpk1-IN-12 versus BGB-15025
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), Hpk1-IN-12 and BGB-15025, focusing on their performance in T-cell activation assays. This analysis is based on publicly available preclinical and clinical data.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation.[1][2] By inhibiting HPK1, the aim is to enhance anti-tumor immunity, making it a promising target in immuno-oncology.[3][4] This guide delves into a comparative analysis of two such inhibitors, this compound and BGB-15025.
Performance in T-Cell Activation Assays
While both this compound and BGB-15025 are potent HPK1 inhibitors, publicly available data on their direct effects on T-cell activation is more extensive for BGB-15025.
BGB-15025 has demonstrated potent and selective inhibition of HPK1, leading to enhanced T-cell activation. Preclinical studies have shown that BGB-15025 treatment results in reduced phosphorylation of the adaptor protein SLP76 at Serine 376, a key downstream target of HPK1, and a subsequent increase in the production of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and function.[5]
The following table summarizes the available quantitative data for BGB-15025.
| Parameter | BGB-15025 | This compound |
| HPK1 Kinase Inhibition (IC50) | 1.04 nM[5] | Data not publicly available |
| pSLP76 Inhibition in T-cells | Potent, concentration-dependent reduction[5] | Data not publicly available |
| IL-2 Production in T-cells | Induces IL-2 production[5] | Data not publicly available |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the HPK1 signaling pathway in T-cell activation and a general workflow for assessing inhibitor activity.
Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP76.
Caption: Workflow for evaluating HPK1 inhibitors in T-cell activation assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on common laboratory practices.
HPK1 Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is indicative of enzyme activity.
-
Reagent Preparation: Dilute recombinant human HPK1 enzyme, substrate (e.g., Myelin Basic Protein), and ATP to their working concentrations in kinase buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the HPK1 inhibitor (this compound or BGB-15025) in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the HPK1 enzyme. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Phospho-SLP76 (pSLP76) Cellular Assay (e.g., HTRF®)
This assay measures the level of SLP76 phosphorylation at Serine 376 in cells, a direct downstream target of HPK1.
-
Cell Culture and Stimulation: Culture a suitable T-cell line (e.g., Jurkat) or primary human T-cells. Stimulate the cells with anti-CD3/CD28 antibodies to activate the T-cell receptor pathway.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the HPK1 inhibitor before stimulation.
-
Cell Lysis: After stimulation, lyse the cells to release the intracellular proteins.
-
HTRF® Reagent Addition: Add the HTRF® detection reagents (a europium cryptate-labeled anti-SLP76 antibody and a d2-labeled anti-pSLP76 (Ser376) antibody) to the cell lysate.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Signal Detection: Measure the HTRF® signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio and determine the IC50 value for the inhibition of SLP76 phosphorylation.
IL-2 Secretion Assay (e.g., ELISA)
This assay quantifies the amount of IL-2 secreted by T-cells upon activation.
-
Cell Preparation and Stimulation: Isolate primary human T-cells or use a T-cell line and stimulate them with anti-CD3/CD28 antibodies in the presence of varying concentrations of the HPK1 inhibitor.
-
Supernatant Collection: After a suitable incubation period (e.g., 24-72 hours), centrifuge the cell culture plates and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with an anti-human IL-2 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and IL-2 standards to the wells.
-
Add a biotinylated anti-human IL-2 detection antibody.
-
Add streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the IL-2 standards and determine the concentration of IL-2 in the samples. Calculate the EC50 value for IL-2 production.
Conclusion
BGB-15025 has demonstrated clear and potent activity in enhancing T-cell activation in preclinical studies, with an IC50 of 1.04 nM for HPK1 inhibition and subsequent effects on downstream signaling and cytokine production.[5] The compound is currently in clinical development.[7] While this compound is also positioned as a potent HPK1 inhibitor, a direct comparison of its performance in T-cell activation assays is hampered by the lack of publicly available quantitative data. Further disclosure of experimental results for this compound is necessary for a comprehensive and direct comparative analysis with BGB-15025. Researchers and drug developers should consider the wealth of available data for BGB-15025 when selecting an HPK1 inhibitor for their studies.
References
- 1. WO2019206049A1 - Hpk1 inhibitors, preparation method and application thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. US20230339896A1 - Hpk1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hpk1-IN-12 and Other Leading HPK1 Inhibitors for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell, B-cell, and dendritic cell (DC) activation. Its role in dampening anti-tumor immunity has positioned it as a promising target for cancer immunotherapy. The development of small molecule inhibitors against HPK1 aims to unleash the full potential of the immune system to recognize and eliminate cancer cells. This guide provides a head-to-head comparison of Hpk1-IN-12 and other prominent HPK1 inhibitors, supported by available preclinical experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Performance Comparison of HPK1 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of other well-characterized HPK1 inhibitors. Direct comparison is facilitated by presenting key performance metrics such as biochemical potency (IC50), cellular activity, and kinase selectivity.
Table 1: Biochemical Potency Against HPK1
| Compound | HPK1 IC50 (nM) | Notes |
| This compound | Data not publicly available | Potent inhibitor of HPK1[1][2] |
| BGB-15025 | 1.04 | Measured under Km concentration of ATP[1][2] |
| CFI-402411 | 4.0 ± 1.3 | Orally available small molecule[3][4] |
| NDI-101150 | ~1 | Highly potent and selective inhibitor[5] |
| Unnamed (EMD Serono) | 0.2 | Lead compound from a structure-based design program[6] |
| Unnamed (Arcus Biosciences) | 26 | Lead compound with good selectivity[7] |
| Unnamed (Gilead) | Sub-nanomolar | Potent, selective, and orally bioavailable[8] |
Table 2: Cellular Activity of HPK1 Inhibitors
| Compound | pSLP-76 Inhibition IC50 (nM) | IL-2 Production EC50 (nM) | Cell Line/System |
| This compound | Data not publicly available | Data not publicly available | --- |
| BGB-15025 | Potently reduces pSLP76 | Induces IL-2 production | T-cell based assay[1][2] |
| CFI-402411 | Biologically effective concentrations achieved in patients | Immune-activating effect observed in preclinical studies[9][10] | Exploratory in vitro SLP-76 assay[10] |
| NDI-101150 | Data not publicly available | Enhances T-cell activation | ---[11] |
| Unnamed (EMD Serono) | 3 | 1.5 | Jurkat pSLP76(S376) cellular assay / Primary T-cell IL-2 assay[6] |
Table 3: Kinase Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Data not publicly available |
| BGB-15025 | Good selectivity profile among the MAP4K family[1][2] |
| CFI-402411 | Data not publicly available |
| NDI-101150 | >300-fold selectivity in a panel of over 300 kinases; excellent selectivity within the MAP4K family[5] |
| Unnamed (Arcus Biosciences) | At least 47-fold more selective for HPK1 compared to other MAP4K members[7] |
| Unnamed (Gilead) | Good selectivity against MAP4K family members[8] |
Table 4: Pharmacokinetic Properties
| Compound | Key Pharmacokinetic Parameters | Species |
| This compound | Data not publicly available | --- |
| BGB-15025 | Orally administered, demonstrates dose-dependent pSLP76 inhibition in splenic T cells and induces serum IL-2[1][2] | Mouse |
| CFI-402411 | Orally available[3][4] | --- |
| NDI-101150 | Data not publicly available | --- |
| Unnamed (EMD Serono) | High in vivo clearance, Bioavailability: 11%[6] | --- |
| Unnamed (Arcus Biosciences) | CL: 3 L/h/kg, Vss: 12 L/kg, t1/2: 3 h, AUC: 101 h·ng/mL (0.25 mg/kg i.v. & 2 mg/kg p.o.)[7] | Rat |
| Unnamed (Gilead) | Orally bioavailable[8] | Preclinical animal models[8] |
HPK1 Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for evaluating HPK1 inhibitors.
Caption: HPK1 signaling pathway in T-cells.
Caption: Experimental workflow for evaluating HPK1 inhibitors.
Detailed Experimental Protocols
A comprehensive evaluation of HPK1 inhibitors involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for the key assays cited in this guide.
In Vitro HPK1 Kinase Inhibition Assay (ADP-Glo™ Format)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1 kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The luminescence signal is directly proportional to the kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for HPK1.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Phospho-SLP-76 (Ser376) Assay
Objective: To assess the ability of a compound to inhibit HPK1-mediated phosphorylation of its direct substrate, SLP-76, in a cellular context.
Principle: This assay typically uses a T-cell line (e.g., Jurkat) or primary T-cells. Upon T-cell receptor (TCR) stimulation, HPK1 is activated and phosphorylates SLP-76 at serine 376. The level of phosphorylated SLP-76 (pSLP-76) is measured, and the inhibitory effect of the compound is quantified.
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3/CD28 antibodies for T-cell stimulation
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pSLP-76 (Ser376) and anti-total SLP-76
-
Detection method: Western blotting or ELISA
Procedure (ELISA format):
-
Seed Jurkat T-cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Pre-incubate the cells with serial dilutions of the test compound for 1 hour at 37°C.
-
Stimulate the cells with anti-CD3/CD28 antibodies for 30 minutes at 37°C.
-
Lyse the cells by adding lysis buffer.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total SLP-76.
-
Incubate for 2 hours at room temperature.
-
Wash the plate and add a detection antibody specific for pSLP-76 (Ser376) conjugated to a reporter enzyme (e.g., HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate for the reporter enzyme.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the pSLP-76 signal to total SLP-76 levels and determine the IC50 value for the inhibition of SLP-76 phosphorylation.
In Vivo Murine Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy or in combination with other immunotherapies (e.g., anti-PD-1).
Principle: A murine cancer cell line (e.g., CT26 colon carcinoma or MC38 colon adenocarcinoma) that is syngeneic to the mouse strain (e.g., BALB/c or C57BL/6, respectively) is implanted into the mice. The growth of the tumor is monitored following treatment with the HPK1 inhibitor.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
CT26 or MC38 cancer cells
-
Matrigel
-
Test compound formulated for oral gavage
-
Anti-PD-1 antibody (optional)
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10^6 CT26 or MC38 cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, HPK1 inhibitor, anti-PD-1, combination therapy).
-
Administer the HPK1 inhibitor orally, typically once or twice daily, at a predetermined dose.
-
If applicable, administer the anti-PD-1 antibody intraperitoneally, for example, twice a week.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 2-3 weeks) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment groups.
Conclusion
The landscape of HPK1 inhibitors is rapidly evolving, with several potent and selective compounds emerging as promising candidates for cancer immunotherapy. While specific preclinical data for this compound remains largely within the confines of its patent literature, the detailed characterization of other inhibitors such as BGB-15025, CFI-402411, and NDI-101150 provides a valuable benchmark for the field. The experimental protocols outlined in this guide offer a standardized framework for the evaluation and comparison of novel HPK1 inhibitors. As more data becomes publicly available, a clearer picture of the therapeutic potential of targeting this critical immune checkpoint will undoubtedly emerge, paving the way for new and effective cancer treatments.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 7. Novel selective HPK1 inhibitors for cancer treatment disclosed | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IN-122517 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Validating Hpk1-IN-12's Potency and Effect on Downstream Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hpk1-IN-12 with other alternative Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors. The focus is on the experimental validation of its effects on critical downstream signaling pathways. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key validation assays are provided.
Introduction to Hpk1 Inhibition
Hematopoietic Progenitor Kinase 1 (Hpk1), a member of the MAP4K family of serine/threonine kinases, is a key negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, Hpk1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4] This phosphorylation event initiates a cascade that leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination and degradation of the TCR signaling complex, and ultimately, the attenuation of T-cell activation and proliferation.[3][4] Key downstream pathways inhibited by Hpk1 activity include the PLCγ1-ERK and NF-κB signaling cascades.[1][3]
Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity by boosting T-cell function.[5][6] Hpk1 inhibitors are expected to block the phosphorylation of SLP-76, thereby sustaining downstream signaling, leading to enhanced T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1][2]
This compound is a potent, small-molecule inhibitor of Hpk1, identified as compound 85 in patent WO2021213317A1.[7] This guide will compare its activity, inferred from closely related compounds from the same patent series, with other known Hpk1 inhibitors.
Comparative Performance of Hpk1 Inhibitors
The efficacy of Hpk1 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) in biochemical assays and their ability to modulate downstream signaling in cellular assays. The following table summarizes the reported IC50 values for this compound's surrogate and other notable Hpk1 inhibitors.
| Inhibitor Name | Biochemical IC50 (nM) | Cellular pSLP-76 (Ser376) IC50 (µM) | Cellular pERK1/2 (T202/Y204) IC50 (µM) | Reference |
| HPK1-IN-2 dihydrochloride | < 50 | 0.3 - 1 | > 3 | [8] |
| Compound K | 2.6 | Not Reported | Not Reported | [3] |
| GNE-1858 | 1.9 | Not Reported | Not Reported | [9] |
| XHS | 2.6 | 0.6 | Not Reported | [9] |
| ISR-05 | 24,200 | Not Reported | Not Reported | [10] |
| ISR-03 | 43,900 | Not Reported | Not Reported | [10] |
Note: Data for HPK1-IN-2 dihydrochloride, a compound from the same patent series as this compound, is used as a surrogate to represent the expected performance of this compound.
Hpk1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Hpk1 signaling pathway upon T-cell receptor activation and the point of intervention for Hpk1 inhibitors like this compound.
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Hpk1-IN-12 vs. HPK1 Genetic Knockout in Immuno-Oncology Research
A comprehensive guide for researchers comparing the pharmacological inhibition and genetic ablation of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of anti-tumor immunity.
This guide provides an objective comparison between the use of a representative potent and selective small-molecule inhibitor, termed Hpk1-IN-12 for this analysis, and the genetic knockout of the HPK1 gene. The data presented are synthesized from multiple preclinical studies to aid researchers in selecting the appropriate experimental model and understanding the translational implications of targeting HPK1.
Introduction to HPK1 and Targeting Strategies
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a critical intracellular negative regulator of immune responses following T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, such as SLP-76, leading to the dampening of downstream signaling required for T-cell activation, proliferation, and cytokine production.[3][4][5] This inhibitory role makes HPK1 an attractive therapeutic target in immuno-oncology.[6][7]
Two primary strategies are employed to interrogate and block HPK1 function:
-
Pharmacological Inhibition: Utilizes small molecules (e.g., this compound) designed to competitively bind to the ATP-binding pocket of the HPK1 kinase domain, thereby blocking its catalytic activity. This approach is reversible and has direct therapeutic potential.[2][5]
-
Genetic Knockout (KO): Involves the complete deletion of the HPK1 gene, typically in mouse models. This provides a definitive model for the loss of all HPK1 protein functions, including both its kinase activity and any potential scaffolding roles.[3][8]
Mechanism of Action: Kinase Inhibition vs. Protein Ablation
The fundamental difference between a pharmacological inhibitor and a genetic knockout lies in their effect on the HPK1 protein. An inhibitor, like this compound, specifically blocks the kinase function, leaving the protein scaffold intact. In contrast, a genetic knockout results in the complete absence of the HPK1 protein, eliminating both its catalytic and non-catalytic (scaffolding) functions.
Studies using kinase-dead (KD) knock-in mice, which express a catalytically inactive form of HPK1, have shown that the kinase activity is critical for its negative regulatory function in anti-tumor immunity.[3][9] The phenotypes of HPK1 KD mice largely replicate those of HPK1 KO mice, suggesting that inhibiting the kinase activity is sufficient to achieve the desired immune-enhancing effects.[3][10] However, it has been noted that HPK1 may have complex functions beyond its kinase activity, including a role in activation-induced cell death via caspase-cleaved fragments, which would be preserved in the presence of an inhibitor but absent in a knockout model.[11]
Comparative Performance Data
The following tables summarize quantitative and qualitative data from preclinical studies, comparing the effects of HPK1 inhibition with a potent small molecule to those observed in HPK1 knockout models.
Table 1: Biochemical and In Vitro Cellular Effects
| Parameter | This compound (Pharmacological Inhibition) | HPK1 Genetic Knockout | Key Findings & References |
| Target Engagement | Potent, selective inhibition of HPK1 kinase activity (IC50 in low nM range).[12][13] | Complete absence of HPK1 protein and mRNA. | Both methods effectively block the HPK1 kinase pathway.[7][12] |
| SLP-76 Phosphorylation | Dose-dependent reduction of Ser376 phosphorylation in T cells.[5][14] | Inability to phosphorylate SLP-76 upon TCR stimulation.[7] | Confirms on-target activity for both approaches.[7][14] |
| T-Cell Proliferation | Enhanced proliferation in response to TCR stimulation. | Hyperproliferative response to anti-CD3/CD28 stimulation.[15] | Loss of HPK1 function lowers the threshold for T-cell activation.[9] |
| Cytokine Production | Dose-dependent increase in IL-2, IFN-γ, and TNF-α secretion.[12][14] | Significantly increased production of IL-2, IFN-γ, and IL-4.[6][15] | Both methods augment effector cytokine release, promoting a pro-inflammatory phenotype.[6][14] |
| Dendritic Cell (DC) Function | Promotes DC maturation and augments TNF-α production.[9] | HPK1-/- BMDCs show elevated CD80/CD86, increased IL-12, and reduced IL-10.[6] | Targeting HPK1 enhances antigen presentation and T-cell priming functions of DCs.[6][9] |
| Regulatory T Cell (Treg) Function | Data less established for specific inhibitors. | HPK1-/- Tregs have reduced suppressive capacity and an aberrant pro-inflammatory cytokine profile.[6][16] | Genetic knockout reveals a key role for HPK1 in maintaining Treg suppressive function.[16][17] |
| Resistance to Suppression | T cells show resistance to suppression by PGE₂ and adenosine.[9] | T cells are resistant to PGE₂-mediated suppression of proliferation and IL-2 production.[3][6] | HPK1 is a key mediator of immunosuppressive signals in the tumor microenvironment.[3][6] |
Table 2: In Vivo Anti-Tumor Efficacy
| Parameter | This compound (Pharmacological Inhibition) | HPK1 Genetic Knockout | Key Findings & References |
| Single Agent Activity | Significant tumor growth inhibition in syngeneic models (e.g., MC38, 1956 sarcoma).[7][9] | Slower tumor growth compared to wild-type mice.[18] | Pharmacological inhibition can recapitulate the anti-tumor effects of genetic ablation.[9] |
| Combination Therapy | Synergistic anti-tumor efficacy when combined with anti-PD-1/PD-L1.[7][9] | Enhanced tumor immunity and response to anti-PD-L1 treatment.[16][17] | HPK1 inhibition is orthogonal to PD-1 blockade and can overcome resistance.[6][9] |
| Tumor Microenvironment | Increased infiltration and activation of antigen-specific CD8+ T cells.[12] | Increased ratio of CD8+/Treg cells in tumors; T cells are less exhausted.[3][18] | Both approaches lead to a more inflamed and less immunosuppressive TME.[3][18] |
| Safety Profile | Generally well-tolerated in preclinical models.[9] | No overt autoimmunity, unlike KOs of other negative regulators (e.g., CTLA4).[9] | Suggests a favorable therapeutic window for HPK1 targeting.[9] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Generation of HPK1 Knockout Mice
HPK1 knockout mice are typically generated using standard homologous recombination techniques in embryonic stem (ES) cells.[8]
-
Targeting Vector Construction: A targeting vector is created to replace a critical exon of the HPK1 gene with a selection cassette (e.g., neomycin resistance).
-
ES Cell Transfection: The vector is electroporated into ES cells.
-
Selection and Screening: Cells are selected using antibiotics, and resistant clones are screened by PCR and Southern blot to identify correctly targeted recombination events.
-
Blastocyst Injection: Verified ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeras: Chimeric offspring are identified and bred to establish germline transmission of the null allele.
-
Genotyping: Heterozygous mice are intercrossed to produce homozygous HPK1 knockout (-/-) and wild-type (+/+) littermates, confirmed by PCR genotyping.
In Vitro T-Cell Activation and Cytokine Assay
This assay measures the effect of HPK1 inhibition or knockout on T-cell function.
-
Cell Isolation: Isolate CD8+ T cells or total PBMCs from human blood or the spleens of wild-type and HPK1 KO mice.[14]
-
Treatment (for Inhibitor Studies): Pre-incubate cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for 1-2 hours.[12]
-
Stimulation: Plate cells in 96-well plates pre-coated with an anti-CD3 antibody (e.g., OKT3). Add a soluble anti-CD28 antibody for co-stimulation.
-
Incubation: Culture cells for 24-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant.
-
Cytokine Quantification: Measure cytokine concentrations (e.g., IL-2, IFN-γ) in the supernatant using ELISA or a multiplex bead-based assay (e.g., CBA).[14]
Western Blot for p-SLP-76
This method is used to confirm target engagement by assessing the phosphorylation status of a direct HPK1 substrate.[7]
-
Cell Stimulation: Stimulate Jurkat T cells or primary T cells with anti-CD3/CD28 for 5-10 minutes.
-
Lysis: Immediately lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA) and incubate with a primary antibody against p-SLP-76 (Ser376). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane for total SLP-76 and a loading control (e.g., GAPDH).
Summary and Conclusion
Both pharmacological inhibition and genetic knockout are invaluable tools for studying HPK1 biology and its role in cancer immunity.
-
HPK1 Genetic Knockout serves as the gold standard for target validation. It unambiguously demonstrates the consequences of a complete loss of protein function, revealing HPK1's critical role as a negative immune regulator without the confounding variable of off-target effects.[3][6] Its main limitations are the potential for developmental compensation and its non-therapeutic nature.
-
This compound and other potent inhibitors represent a therapeutically viable strategy. Preclinical data show that pharmacological inhibition can successfully phenocopy the anti-tumor effects of genetic knockout, both as a monotherapy and in combination with checkpoint inhibitors.[5][9] This approach offers reversibility and dose-titration, which are essential for clinical translation. The primary challenges for inhibitors are ensuring high selectivity to avoid off-target effects and optimizing drug-like properties for clinical development.[2][19]
References
- 1. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 7. Abstract 4513: The role of HPK1 in the regulation of T cell function and anti-tumor immune activity | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Hematopoietic progenitor kinase 1 is a critical component of prostaglandin E2-mediated suppression of the anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 12. investors.rapt.com [investors.rapt.com]
- 13. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
Safety Operating Guide
Proper Disposal of Hpk1-IN-12: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like Hpk1-IN-12 is a critical component of laboratory safety and regulatory compliance. As a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), this compound is classified as a potentially hazardous substance.[1] Adherence to strict disposal protocols is essential to minimize exposure risks to personnel and prevent environmental contamination.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety guidelines for handling potent, biologically active research compounds should be rigorously followed.[2][3] It is imperative to consult the supplier-provided SDS for specific handling and disposal instructions. In the absence of explicit guidance, treat this compound as a hazardous substance.
Immediate Safety and Disposal Plan
This guide provides a procedural framework for the safe disposal of this compound, based on established protocols for potent laboratory compounds.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE. Due to the potent nature of kinase inhibitors, minimizing direct contact is paramount.
| Personal Protective Equipment (PPE) | Specifications and Procedures |
| Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield must be worn. |
| Lab Coat | A dedicated lab coat, preferably disposable, should be used. |
| Respiratory Protection | If handling the solid form and there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary. All handling of the solid compound should be done in a certified chemical fume hood or a powder containment hood. |
Step-by-Step Disposal Protocol
-
Initial Containment: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be segregated as hazardous waste.[4]
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled hazardous waste container.[5] This container should be a sealable, leak-proof plastic bag or a rigid container specifically designated for chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless compatibility has been confirmed. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Labeling and Storage: All waste containers must be clearly and accurately labeled. Store the sealed waste containers in a designated, secure area away from general lab traffic, pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Final Disposal: The final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program.[3][6] This typically involves incineration at a licensed facility to ensure complete destruction of the active compound.[6] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Experimental Workflow for Waste Decontamination
For non-disposable items that may have come into contact with this compound, a validated decontamination procedure is necessary. The effectiveness of any decontamination procedure should be confirmed by analytical testing if possible.
HPK1 Signaling Pathway Inhibition
This compound exerts its biological effect by inhibiting the HPK1 enzyme, which is a negative regulator of T-cell activation. Understanding this pathway is crucial for appreciating the compound's mechanism of action and its potent biological activity.
By providing this essential safety and logistical information, we aim to be a preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. witpress.com [witpress.com]
- 3. osha.gov [osha.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Operational Protocols for Handling Hpk1-IN-12
For researchers, scientists, and drug development professionals, this document provides critical safety and logistical information for the handling and disposal of Hpk1-IN-12, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
This compound is a valuable tool for research in areas such as cancer and immunology.[1] As with any potent bioactive compound, understanding and implementing proper handling and disposal procedures is paramount. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is necessary to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. Dispose of contaminated gloves after use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
General Handling Precautions:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Wash hands thoroughly after handling.
-
Prepare solutions and handle the compound in a designated area.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical advice if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Operational Plan: Experimental Workflow
A structured workflow is essential for the effective and safe use of this compound in a research setting. The following diagram outlines a typical experimental process from compound receipt to data analysis.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
